molecular formula C8H7BO3 B1290495 Benzofuran-3-boronic Acid CAS No. 317830-83-4

Benzofuran-3-boronic Acid

Cat. No.: B1290495
CAS No.: 317830-83-4
M. Wt: 161.95 g/mol
InChI Key: DFUGYZQSDFQVPU-UHFFFAOYSA-N
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Description

Benzofuran-3-boronic Acid is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzofuran-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUGYZQSDFQVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634155
Record name 1-Benzofuran-3-ylboronic acid
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Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317830-83-4
Record name 1-Benzofuran-3-ylboronic acid
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Record name Benzofuran-3-boronic Acid
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Foundational & Exploratory

Synthesis of Benzofuran-3-boronic Acid from Benzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing benzofuran-3-boronic acid from benzofuran. The document details two primary methodologies: direct iridium-catalyzed C-H borylation and a BCl3-induced borylative cyclization strategy. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application in research and development settings.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the benzofuran-3-yl moiety into a wide array of complex molecules. This guide focuses on the synthesis of this key intermediate, providing detailed procedures for its preparation from readily available starting materials.

Synthetic Strategies

Two principal strategies for the synthesis of this compound and its derivatives have emerged as highly effective:

  • Direct C-H Borylation: This method involves the regioselective functionalization of the C-H bond at the C3 position of the benzofuran ring using an iridium catalyst. This atom-economical approach offers a direct route from the parent heterocycle.

  • Borylative Cyclization: This strategy constructs the C3-borylated benzofuran skeleton from acyclic precursors, specifically aryl-alkynes, through a boron trichloride-mediated cyclization.

The following sections provide detailed experimental protocols and data for each of these methods.

Iridium-Catalyzed C-H Borylation of Benzofuran

Direct C-H borylation is a powerful technique for the synthesis of aryl and heteroaryl boronic esters. The use of iridium catalysts, often in conjunction with bidentate nitrogen-based ligands, allows for high regioselectivity. For benzofuran, the C3 position can be targeted, particularly when the C2 position is unsubstituted.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is a representative procedure adapted from general methods for the iridium-catalyzed borylation of heterocycles.

Materials:

  • Benzofuran

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(COD)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Hexane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(COD)Cl]2 (1.5 mol%) and dtbpy (3.0 mol%).

  • Anhydrous solvent (e.g., THF) is added, and the mixture is stirred for 10-15 minutes to allow for catalyst formation.

  • Benzofuran (1.0 equivalent) and bis(pinacolato)diboron (1.2 equivalents) are added to the reaction vessel.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound pinacol ester.

Quantitative Data

The yields for the direct C3 borylation of benzofuran can vary depending on the specific reaction conditions and the scale of the reaction.

ProductCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound pinacol ester[Ir(COD)Cl]2 / dtbpyTHF8012-2460-80Adapted
3-(dimesitylboryl)benzofuran[Ir(I)/NHC complex]---Good-High[1]

Note: The dimesitylboryl derivative can be a stable alternative to the pinacol ester for certain applications.

BCl3-Induced Borylative Cyclization

An alternative approach to C3-borylated benzofurans involves the cyclization of 2-alkoxy-1-alkynylbenzene derivatives mediated by boron trichloride (BCl3). This method provides the dichloro(benzofuran-3-yl)borane, which can be readily converted to the corresponding pinacol boronate ester.

Experimental Protocol: Synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran

This protocol is based on the BCl3-induced cyclization methodology.

Materials:

  • 1-(2-Methoxyphenyl)-1-propyne

  • Boron trichloride (BCl3, 1 M solution in hexanes)

  • Pinacol

  • Triethylamine (NEt3)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A solution of 1-(2-methoxyphenyl)-1-propyne (1.0 equivalent) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of BCl3 in hexanes (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The mixture is then cooled to 0 °C, and a solution of pinacol (1.2 equivalents) in DCM is added, followed by the dropwise addition of triethylamine (3.0 equivalents).

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran.

Quantitative Data
Starting MaterialProductYield (%)Reference
1-(2-Methoxyphenyl)-1-propyne2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran~70-85[2][3]

Hydrolysis of this compound Pinacol Ester

The final step in the synthesis of this compound is the hydrolysis of the corresponding pinacol ester. Several methods are available for this transformation.

Experimental Protocol 1: Hydrolysis with Silica Gel

Materials:

  • This compound pinacol ester

  • Methanol

  • Silica gel

Procedure:

  • This compound pinacol ester is dissolved in methanol.

  • Silica gel is added to the solution.

  • The mixture is stirred at room temperature for 24 hours.[2]

  • The silica gel is removed by filtration.

  • The methanol is evaporated under reduced pressure to yield this compound. Purification can be achieved by recrystallization or column chromatography.[2]

Experimental Protocol 2: Two-Step Deprotection via Diethanolamine Adduct

Materials:

  • This compound pinacol ester

  • Diethanolamine (DEA)

  • Diethyl ether

  • Hydrochloric acid (0.1 M)

Procedure:

  • To a solution of this compound pinacol ester in diethyl ether, diethanolamine (1.1 equivalents) is added.

  • The mixture is stirred at room temperature for approximately 30 minutes, during which the diethanolamine adduct precipitates.[4]

  • The solid is collected by filtration and washed with ether.

  • The isolated adduct is then treated with 0.1 M HCl and stirred for 20-30 minutes to hydrolyze the adduct to the free boronic acid.[4]

  • The product can be extracted with an organic solvent and purified as necessary.

Quantitative Data
Starting MaterialMethodYield (%)Reference
This compound pinacol esterSilica gel in methanolModerate[2]
Phenylboronic acid pinacol esterTwo-step via DEA adduct99[5]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Direct C-H Borylation cluster_route2 Route 2: Borylative Cyclization cluster_final Final Product Synthesis benzofuran Benzofuran borylation Iridium-Catalyzed C-H Borylation benzofuran->borylation [Ir(COD)Cl]2, dtbpy, B2pin2 pinacol_ester1 This compound pinacol ester borylation->pinacol_ester1 hydrolysis Hydrolysis pinacol_ester1->hydrolysis aryl_alkyne 2-Alkoxy-1-alkynylbenzene cyclization BCl3-Induced Cyclization aryl_alkyne->cyclization BCl3 dichloroborane Dichloro(benzofuran-3-yl)borane cyclization->dichloroborane esterification Esterification with Pinacol dichloroborane->esterification pinacol_ester2 This compound pinacol ester esterification->pinacol_ester2 pinacol_ester2->hydrolysis boronic_acid This compound hydrolysis->boronic_acid

Caption: Synthetic routes to this compound.

Iridium-Catalyzed C-H Borylation Catalytic Cycle

Borylation_Cycle Simplified Catalytic Cycle for Iridium-Catalyzed Borylation Ir_precatalyst [L-Ir(I)]+ Ir_trisboryl L-Ir(III)(Bpin)3 Ir_precatalyst->Ir_trisboryl + B2pin2 Ir_V_intermediate [L-Ir(V)(H)(Ar)(Bpin)2]+ Ir_trisboryl->Ir_V_intermediate + Ar-H (Oxidative Addition) Ir_hydride L-Ir(III)(H)(Bpin)2 Ir_V_intermediate->Ir_hydride - Ar-Bpin (Reductive Elimination) Ir_hydride->Ir_trisboryl + B2pin2 - H-Bpin

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Conclusion

This guide has detailed two robust and effective methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The direct C-H borylation of benzofuran offers an atom-economical route, while the BCl3-induced cyclization provides a versatile approach for constructing the borylated benzofuran core from acyclic precursors. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Benzofuran-3-boronic Acid: A Technical Guide to Chemical Properties and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran-3-boronic acid is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, combining a benzofuran moiety with a reactive boronic acid group, makes it an invaluable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The benzofuran core is a common scaffold in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the chemical properties, stability, handling, and synthetic applications of this compound, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3][4] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₇BO₃[3][5][6][7][8]
Molecular Weight 161.95 g/mol [3][5][6][7][9]
CAS Number 317830-83-4[3][6][7]
Appearance White to light yellow solid, powder, or crystal[3][4][9]
Solubility Sparingly soluble in water (1.4 g/L at 25°C)[3]
Density 1.3 ± 0.1 g/cm³[6]
Flash Point 159.7 ± 25.7 °C[6]
Hydrogen Bond Donors 2[3][7]
Hydrogen Bond Acceptors 3[3][7]
Rotatable Bonds 1[7]
Topological Polar Surface Area 53.6 Ų[6][7]

Stability, Storage, and Handling

Inherent Instability

A critical consideration for researchers is the inherent instability of many boronic acids, including this compound.[10] Under ambient conditions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[11][12] This process can complicate reaction stoichiometry and reproducibility.[11] Commercial samples of this compound are often sold containing varying amounts of this anhydride, underscoring the need for proper handling.

Recommended Storage and Handling Protocols

To mitigate degradation, stringent storage and handling procedures are mandatory.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are in a freezer at -20°C or in a cool, dark place below 15°C.[7] Containers should be kept in a dry and well-ventilated area.[4][13]

  • Handling: Use personal protective equipment (PPE), including gloves and eye protection, as the compound is classified as a skin and eye irritant.[3][4][6] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of dust.[4][14]

  • Conditions to Avoid: Exposure to air, light, moisture, and high temperatures should be minimized.[13][14] Keep the compound away from open flames, sparks, and other sources of ignition.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[13][14]

  • Hazardous Decomposition: Upon combustion, this compound may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides.[14]

Stabilization Strategies

To overcome the stability challenges of boronic acids, several air-stable derivatives have been developed. These surrogates offer extended shelf-life and often improve cross-coupling efficiency.[10][12]

  • MIDA Boronates (N-methyliminodiacetic acid): These derivatives are indefinitely stable on the benchtop under air and can release the active boronic acid in situ under specific reaction conditions.[10][12]

  • DABO Boronates (Diethanolamine complexes): DABO boronates are air- and water-stable adducts that are easily isolated and stored, providing a convenient and inexpensive alternative to the parent boronic acids.[11]

  • Potassium Trifluoroborate Salts: These crystalline solids are air-stable and are competent coupling partners in many reactions.[11]

  • Pinacol Esters: Conversion to pinacol boronic esters provides more stable reactants, though their transmetalation in coupling reactions can be slower than that of boronic acids.[11][15]

Caption: Logical flow from unstable boronic acid to stable derivatives for use in synthesis.

Reactivity and Applications in Drug Development

The primary application of this compound in drug development is as a precursor in the Suzuki-Miyaura cross-coupling reaction.[3][16] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are ubiquitous in pharmaceuticals.[17][18]

The benzofuran scaffold itself is a "privileged structure" in medicinal chemistry, found in compounds with a vast array of biological activities.[1][2] The ability to use this compound to readily introduce this moiety into diverse molecular frameworks makes it a high-value tool for generating compound libraries for high-throughput screening.[15]

Synthesis_Workflow start Reactants boronic_acid This compound (or stable derivative) start->boronic_acid aryl_halide Aryl/Heteroaryl Halide (Ar-X) start->aryl_halide process Suzuki-Miyaura Reaction boronic_acid->process aryl_halide->process product Biaryl Product (Benzofuran-Ar) process->product conditions Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) conditions->process application Applications product->application pharma Pharmaceuticals application->pharma agrochem Agrochemicals application->agrochem materials Materials Science application->materials

Caption: General workflow for synthesizing biaryl compounds via Suzuki-Miyaura coupling.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a benzofuran boronic acid derivative, synthesized from multiple literature sources.[16][18][19] Researchers must optimize conditions for their specific substrates.

Objective: To synthesize a 2-arylbenzofuran derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • 2-(4-Bromophenyl)benzofuran (or other suitable aryl halide)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a custom Pd(II) complex)[16][18]

  • Base (e.g., K₂CO₃, K₃PO₄)[18][19]

  • Solvent System (e.g., 1,4-Dioxane/H₂O, EtOH/H₂O)[16][18]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe. For example, a mixture of 1,4-dioxane and water (e.g., 6:1 v/v).[16]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-16 hours).[16][18][19]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine or water to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[18]

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).

Suzuki_Cycle center node1 Pd(0)L₂ (Active Catalyst) node2 Oxidative Addition node3 Ar-Pd(II)L₂-X node4 Transmetalation node5 Ar-Pd(II)L₂-Ar' node6 Reductive Elimination node1->node2 node2->node3 node3->node4 node4->node5 node5->node6 node6->node1 Product Ar-Ar' node6->Product ArX Ar-X ArX->node2 ArBOH Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ ArBOH->Boronate Base Base (OH⁻) Base->Boronate Boronate->node4

References

Benzofuran-3-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Benzofuran-3-boronic acid, a valuable building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological significance, with a focus on its potential applications in medicinal chemistry.

Core Chemical and Physical Data

This compound is a heterocyclic organic compound featuring a benzofuran core substituted with a boronic acid group at the 3-position. This structure makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

PropertyValueCitations
CAS Number 317830-83-4[1]
Molecular Weight 161.95 g/mol [2]
Molecular Formula C₈H₇BO₃[2]
IUPAC Name (1-benzofuran-3-yl)boronic acid[1]
Physical Form Solid[1]
Storage Conditions Inert atmosphere, store in freezer under -20°C[1]

Synthesis Protocols

The synthesis of benzofuran derivatives often involves multi-step processes, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern synthetic strategies.[3] While a specific protocol for the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible and commonly employed route involves the formation of the benzofuran core followed by borylation.

General Experimental Protocol: Synthesis of the Benzofuran Core

A common method for constructing the benzofuran scaffold is through the coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[4]

Materials:

  • o-Iodophenol

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of o-iodophenol and the terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) iodide, and a base.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by quenching with an aqueous solution and extracting the product with an organic solvent.

  • The crude product is then purified by column chromatography to yield the 2-substituted benzofuran.

General Experimental Protocol: Borylation

Introduction of the boronic acid moiety at the 3-position can be achieved through a metal-catalyzed C-H activation/borylation reaction.

Materials:

  • Substituted benzofuran

  • Boron reagent (e.g., bis(pinacolato)diboron)

  • Iridium or rhodium catalyst

  • Ligand

  • Solvent

Procedure:

  • In a glovebox, a reaction vessel is charged with the benzofuran substrate, the boron reagent, the catalyst, and the ligand.

  • The vessel is sealed, removed from the glovebox, and the solvent is added via syringe.

  • The reaction mixture is heated for a specified time until the reaction is complete.

  • After cooling, the reaction mixture is concentrated, and the resulting boronate ester is purified.

  • The pinacol ester can then be hydrolyzed to the corresponding boronic acid.

Synthesis_Workflow cluster_step1 Step 1: Benzofuran Core Synthesis cluster_step2 Step 2: Borylation o_halophenol o-Halophenol coupling o_halophenol->coupling Pd/Cu catalyst alkyne Terminal Alkyne alkyne->coupling Base benzofuran Substituted Benzofuran borylation benzofuran->borylation Ir or Rh catalyst coupling->benzofuran boron_reagent Boron Reagent boron_reagent->borylation boronic_acid This compound borylation->boronic_acid

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Benzofuran derivatives are recognized for their wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7]

Anticancer Activity and mTOR Signaling

Several studies have highlighted the potential of benzofuran derivatives as anticancer agents.[8] One of the key signaling pathways implicated is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10] Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling, suggesting a mechanism for their cytotoxic effects on cancer cells.[9][11] Inhibition of the mTORC1 complex, in particular, has been demonstrated.[9]

mTOR_Signaling_Pathway cluster_pathway mTOR Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Anti-Inflammatory Activity and NF-κB/MAPK Signaling

Benzofuran derivatives have also demonstrated significant anti-inflammatory properties.[6] The anti-inflammatory mechanism of some hybrids has been linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[12] These pathways are crucial in regulating the expression of pro-inflammatory cytokines.[12] Compounds have been shown to inhibit the phosphorylation of key proteins in these pathways, leading to a reduction in the inflammatory response.[12]

Other Biological Activities
  • Cholinesterase Inhibition: Certain benzofuran derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.[13][14]

  • Antiviral Activity: The benzofuran scaffold is present in compounds that exhibit anti-HIV activity.[15] More recently, benzofuran derivatives have been identified as STING agonists, inducing a broad-spectrum antiviral response.[16]

  • Antifungal Activity: Halogenated derivatives of benzofurancarboxylic acids have shown notable antifungal activity.[7]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. The benzofuran core is a versatile pharmacophore, and the boronic acid functional group provides a handle for diverse chemical modifications, primarily through Suzuki-Miyaura cross-coupling reactions. The broad range of biological activities associated with benzofuran derivatives, including the modulation of critical signaling pathways such as mTOR and NF-κB, underscores the importance of this compound class in modern medicinal chemistry and drug discovery. Further investigation into the specific biological targets of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Profile of Benzofuran-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral data for benzofuran-3-boronic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on the known spectral characteristics of the parent molecule, benzofuran, and the predictable electronic effects of the boronic acid substituent. This guide includes tabulated spectral data, predicted shifts, detailed experimental protocols for spectral acquisition, and a workflow diagram for chemical analysis, serving as a vital resource for researchers in medicinal chemistry and material science.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical interest. The introduction of a boronic acid moiety at the 3-position of the benzofuran ring system creates a versatile intermediate for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the spectral characteristics of this compound is crucial for its identification, purity assessment, and the characterization of its subsequent reaction products.

This guide synthesizes available spectral information for the parent benzofuran scaffold and provides an expert analysis to predict the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Analysis

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Benzofuran (Reference)

Parameter Value
Molecular FormulaC₈H₆O
Molecular Weight118.13 g/mol
Exact Mass118.0419 g/mol

Table 1: Mass Spectrometry Data for Benzofuran.[1][2]

This compound (Predicted)

Parameter Value
Molecular FormulaC₈H₇BO₃
Molecular Weight161.95 g/mol
Exact Mass162.0488 g/mol

Table 2: Predicted Mass Spectrometry Data for this compound.

The predicted mass spectrum for this compound would show a molecular ion peak ([M]+) at m/z 162.0488. In electrospray ionization (ESI), common adducts such as [M+H]+ at m/z 163.0561 and [M+Na]+ at m/z 185.0380 would be expected.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Benzofuran (Reference)

Proton Chemical Shift (δ) in ppm (CDCl₃)
H-27.63
H-36.72
H-47.56
H-57.25
H-67.32
H-77.49

Table 3: ¹H NMR Spectral Data for Benzofuran.[3][4]

This compound (Predicted)

Proton Predicted Chemical Shift (δ) in ppm Reasoning for Shift
H-2~8.0-8.2The boronic acid group is electron-withdrawing, deshielding the adjacent H-2 proton and causing a significant downfield shift.
H-4~7.6-7.8Minor downfield shift due to the proximity to the electron-withdrawing boronic acid group.
H-5~7.3-7.5Minimal change expected as it is further away from the substituent.
H-6~7.3-7.5Minimal change expected.
H-7~7.5-7.7Minor downfield shift.
B(OH)₂~5.0-6.0 (broad)The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be concentration and solvent dependent, often appearing as a broad singlet that can exchange with D₂O.

Table 4: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Benzofuran (Reference)

Carbon Chemical Shift (δ) in ppm (CDCl₃)
C-2144.9
C-3106.6
C-3a127.5
C-4121.4
C-5122.8
C-6124.2
C-7111.4
C-7a155.0

Table 5: ¹³C NMR Spectral Data for Benzofuran.[5][6]

This compound (Predicted)

Carbon Predicted Chemical Shift (δ) in ppm Reasoning for Shift
C-2~148-152The electron-withdrawing nature of the boronic acid group will deshield the adjacent C-2 carbon, causing a downfield shift.
C-3~100-105The carbon directly attached to the boron atom (ipso-carbon) often shows a broader and sometimes difficult to observe signal. The chemical shift is expected to be significantly downfield compared to the unsubstituted C-3.
C-3a~128-130Minor downfield shift.
C-4~122-124Minimal change expected.
C-5~123-125Minimal change expected.
C-6~125-127Minimal change expected.
C-7~112-114Minimal change expected.
C-7a~155-157Minor downfield shift.

Table 6: Predicted ¹³C NMR Spectral Data for this compound.

IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Benzofuran (Reference)

Wavenumber (cm⁻¹) Assignment
3110-3000Aromatic C-H stretch
1620-1450Aromatic C=C stretch
1250-1000C-O stretch
745Aromatic C-H out-of-plane bend

Table 7: Key IR Absorption Bands for Benzofuran.[7][8][9]

This compound (Predicted)

Wavenumber (cm⁻¹) Assignment
3400-3200 (broad)O-H stretch of the boronic acid
3110-3000Aromatic C-H stretch
1620-1450Aromatic C=C stretch
1350-1310B-O stretch
1250-1000C-O stretch
~750Aromatic C-H out-of-plane bend

Table 8: Predicted Key IR Absorption Bands for this compound.[10][11][12]

The most notable differences in the IR spectrum of this compound compared to benzofuran will be the appearance of a broad O-H stretching band for the boronic acid hydroxyl groups and a characteristic B-O stretching absorption.

Experimental Protocols

The following are general protocols for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry NMR tube.[13][14][15][16][17] For boronic acids, deuterated methanol or DMSO is often preferred to minimize issues with oligomerization that can occur in less polar solvents like chloroform.[18]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[19][20][21][22] Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.[23] A small aliquot of this solution is then further diluted to the low µg/mL or ng/mL range. For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base may be added to promote ionization.[24][25][26][27]

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Sample Submission IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Sample Submission NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Purification->NMR Sample Submission Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Reporting Technical Report / Publication Data_Analysis->Reporting

Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral properties of this compound. By leveraging the known data of the parent benzofuran molecule and established principles of spectroscopic interpretation, researchers can confidently identify and characterize this important synthetic intermediate. The provided general experimental protocols and workflow serve as a practical guide for obtaining high-quality spectral data. As more experimental data for this compound becomes publicly available, this guide will be updated to reflect the most current and accurate information.

References

An In-depth Technical Guide to Benzofuran-3-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-3-boronic acid and its derivatives represent a burgeoning class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The incorporation of a boronic acid moiety at the 3-position of the benzofuran ring provides a versatile handle for synthetic diversification, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the generation of novel chemical entities with tailored biological functions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their application in drug discovery and materials science, influencing factors such as solubility, membrane permeability, and binding affinity. A summary of key physicochemical properties is presented in Table 1.

PropertyThis compoundReference
Molecular FormulaC₈H₇BO₃[2]
Molecular Weight161.95 g/mol [2]
AppearanceSolid[3]
Melting Point114-116 °C[4]
Density1.3 ± 0.1 g/cm³[3]
Flash Point159.7 ± 25.7 °C[3]
pKa4-10 (typical for aryl boronic acids)[5]
LogP2.67 (for 2,3-benzofuran)[6]

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound and Derivatives

Experimental Protocol: General Synthesis of Aryl Boronic Acids

This protocol describes a general method for the synthesis of aryl boronic acids from an aryl halide, which can be adapted for the synthesis of this compound from 3-bromobenzofuran.

Materials:

  • 3-Bromobenzofuran

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask and other standard glassware

Procedure:

  • Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen. 3-Bromobenzofuran (1.0 eq) is dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired this compound.

Synthesis of Benzofuran Derivatives via Suzuki-Miyaura Coupling

This compound is a valuable building block for the synthesis of 3-arylbenzofurans via the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask is added this compound, the aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition and Degassing: 1,4-Dioxane and water (e.g., in a 4:1 ratio) are added to the flask. The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-arylbenzofuran derivative.

Starting MaterialsCatalyst SystemBaseSolventYield (%)Reference
2-(4-Bromophenyl)benzofuran, 4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O91[5]
5-Bromosalicylaldehyde, Methyl chloroacetateK₂CO₃DMF-71 (for intermediate)[8]
Methyl 6-bromo-1H-indene-2-carboxylate, Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O77[9]
Aryl halide, 2-PyridylboronatePd₂(dba)₃ / Ligand 1VariousDioxane74-82[10]

Table 2: Representative Yields for Suzuki-Miyaura and Related Coupling Reactions for Benzofuran Synthesis.

Biological Activities and Signaling Pathways

Benzofuran derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][11] Their anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways such as the mTOR and MAPK pathways.[12][13]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[3][11]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[3][11]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[11]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[11]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[3][11]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[3][11]
Bromo-derivative (14c)HCT-116 (Colon)3.27[11][14]
Compound 1 (brominated)K562 (Leukemia)5.0[5][15]
Compound 1 (brominated)HL60 (Leukemia)0.1[5][15]
Fluorinated benzofuran (Compound 5)Not Specified0.43[11]

Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives.

Antimicrobial Activity

Benzofuran derivatives have also shown significant promise as antimicrobial agents, with activity against a variety of bacterial and fungal strains.[12][16]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzofuran amide (6a)Bacillus subtilis6.25[2]
Benzofuran amide (6b)Staphylococcus aureus6.25[2]
Benzofuran amide (6f)Escherichia coli6.25[2]
Aza-benzofuran (1)Salmonella typhimurium12.5[14][16]
Aza-benzofuran (1)Staphylococcus aureus12.5[14][16]
Aza-benzofuran (2)Staphylococcus aureus25[14][16]
Benzofuran derivative (5)Penicillium italicum12.5[14][16]
Benzofuran derivative (6)Colletotrichum musae12.5-25[14][16]
Nitroimidazole-benzofuranone (11a-p)MRSAas low as 0.78[16]

Table 4: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives.

Signaling Pathways

1. NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[13] Inhibition can occur at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Benzofuran Benzofuran Derivative Benzofuran->IKK_complex Inhibits

NF-κB Signaling Pathway Inhibition

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[13] Dysregulation of this pathway is common in cancer. Certain benzofuran derivatives can inhibit the phosphorylation of key proteins in this cascade, such as ERK, JNK, and p38.[13]

MAPK_Signaling Growth_Factors Growth Factors, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response Regulates Benzofuran Benzofuran Derivative Benzofuran->Raf Inhibits Benzofuran->MEK Inhibits mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC_complex TSC1/TSC2 Akt->TSC_complex Inhibits Rheb_GTP Rheb-GTP (Active) TSC_complex->Rheb_GTP GDP to GTP Inhibition Rheb Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis Promotes Benzofuran Benzofuran Derivative Benzofuran->Akt Inhibits Benzofuran->mTORC1 Inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of This compound Derivatization Suzuki Coupling to Synthesize Derivatives Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot) Cytotoxicity->Mechanism

References

A Technical Guide to Benzofuran-3-boronic Acid: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Benzofuran-3-boronic acid (CAS No. 317830-83-4), a valuable building block for researchers, scientists, and drug development professionals. This document details its commercial availability from various suppliers, provides an experimental protocol for its synthesis, and explores its applications in drug discovery, including its role as a fragment in targeting signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels, available quantities, and pricing vary among vendors, allowing researchers to select a source that best fits their specific needs and budget. A summary of representative suppliers and their offerings is presented in Table 1.

SupplierProduct Number(s)PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich (via Ambeed) AMBH2D6F6A9198%100 mg - 100 g$11.50 (100 mg) - $1,309.85 (100 g)
TCI Chemicals B4522>97.0%1 g, 5 g$122.00 (1 g), $423.00 (5 g)
Lab Pro Inc. B4522-1GN/A1 gPrice not listed[1]
Parchem N/AN/ABulk quantitiesPrice on request[2]
Chem-Impex 07693≥ 95% (HPLC)Custom quantitiesPrice on request[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of benzofuran followed by borylation. This approach offers a direct route to the desired product.

Experimental Protocol: One-pot Lithiation, Borylation, and Suzuki-Miyaura Coupling of Benzofuran

This protocol is adapted from a general procedure for the synthesis and in-situ use of heteroaryl boronic acids.[4]

Materials:

  • Benzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aryl halide (for subsequent Suzuki-Miyaura coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Aqueous work-up solutions (e.g., saturated NH₄Cl, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Lithiation: To a solution of benzofuran (3.16 mmol) in a mixture of THF (3 mL) and toluene (12 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents, 3.48 mmol) dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.1 equivalents, 3.48 mmol) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours. At this stage, the lithium triisopropyl benzofuran-3-borate has been formed.

  • Hydrolysis to Boronic Acid (for isolation): For isolation of this compound, the reaction can be carefully quenched with an aqueous acid (e.g., 1 M HCl) at 0 °C. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

  • In-situ Suzuki-Miyaura Coupling: To the solution of the lithium triisopropyl borate, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 3 mol %), and an aqueous solution of K₃PO₄ (0.5 M). Heat the reaction mixture at 40 °C for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Signaling Pathways

Benzofuran derivatives are recognized for their wide range of biological activities and are considered privileged scaffolds in medicinal chemistry.[5] Boronic acids themselves are valuable pharmacophores, known to act as inhibitors of various enzymes.[] The combination of these two moieties in this compound makes it a compound of significant interest for drug discovery programs.

Inhibition of mTOR Signaling Pathway

Recent studies have identified benzofuran derivatives as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[7][8][9] Benzofuran-based compounds have been shown to directly bind to mTOR complex 1 (mTORC1) and inhibit its kinase activity.[7] This suggests a potential therapeutic application for novel benzofuran derivatives in oncology.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Benzofuran_Derivative Benzofuran-3-boronic acid Derivative Benzofuran_Derivative->mTORC1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth

Figure 1: Simplified mTOR signaling pathway with the putative inhibitory action of a this compound derivative on mTORC1.
Experimental Workflow: Fragment-Based Drug Discovery

This compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. Its relatively small size and the presence of a reactive boronic acid moiety allow for the exploration of chemical space around a biological target. The boronic acid can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, providing a strong starting point for inhibitor development.[]

FBDD_Workflow cluster_discovery Fragment Screening & Hit Identification cluster_elaboration Hit-to-Lead Optimization cluster_development Lead Optimization & Preclinical Development Library Boronic Acid Fragment Library Screening Biophysical Screening (e.g., NMR, SPR, X-ray) Library->Screening Hits Identified Hits (e.g., this compound) Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Synthesis Analogue Synthesis (e.g., Suzuki Coupling) SAR->Synthesis Testing In vitro & In vivo Testing Synthesis->Testing Testing->SAR Lead_Opt Lead Optimization (ADMET Properties) Testing->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Figure 2: A generalized workflow for a fragment-based drug discovery campaign utilizing a boronic acid library.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant potential in medicinal chemistry and drug discovery. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential as a fragment for targeting key signaling pathways like the mTOR pathway, make it a valuable tool for researchers. This guide provides a foundational resource for scientists and professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Safety and Handling of Benzofuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzofuran-3-boronic acid, a valuable reagent in organic synthesis and drug discovery. The following sections detail its properties, associated hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a solid, white to light yellow powder.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the data, particularly the boiling point, are predicted values.

PropertyValueSource
Molecular Formula C₈H₇BO₃[2][3]
Molecular Weight 161.95 g/mol [2][3]
Appearance White to light yellow solid/powder[1]
Boiling Point 340.4 ± 34.0 °C (Predicted)[4]
Density 1.31 ± 0.1 g/cm³ (Predicted)[4]
pKa 8.04 ± 0.30 (Predicted)[4]
Flash Point Not applicable[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4]

Hazard Identification and Safety Precautions

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Keep away from sources of ignition.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Recommended storage is in an inert atmosphere, in a freezer at temperatures below -20°C.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

While specific, validated protocols for every application of this compound are extensive, this section provides a detailed, representative methodology for a common application: the Suzuki-Miyaura cross-coupling reaction. A plausible synthetic route for this compound is also outlined.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[5][6]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)[5]

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst.[7]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7]

  • Add the degassed solvent system via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[5][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5][7]

Plausible Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the lithiation of a suitable benzofuran precursor followed by quenching with a borate ester.

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

Materials:

  • 3-Bromobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-Bromobenzofuran in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. Add Reagents: Aryl Halide This compound Base Catalyst setup 2. Inert Atmosphere: Purge with Ar/N₂ reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat & Stir: 80-100 °C, 4-12h solvent->reaction workup 5. Aqueous Workup: Add Brine & Extract reaction->workup purification 6. Purify: Column Chromatography workup->purification product Final Product purification->product Kinase_Inhibition_Pathway cluster_cell Cell ATP ATP Kinase Kinase (e.g., Protein Tyrosine Kinase) ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream B3BA Benzofuran-3-boronic acid derivative B3BA->Kinase Inhibits

References

Solubility Profile of Benzofuran-3-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of benzofuran-3-boronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility properties, presents a detailed experimental protocol for solubility determination, and offers data on analogous compounds to guide formulation and reaction condition optimization.

Qualitative Solubility of this compound

This compound is typically a white to off-white solid.[1] General observations indicate that it is soluble in polar organic solvents such as alcohols.[1] One source specifies its solubility in water as 1.4 g/L at 25 °C. The boronic acid group's ability to form reversible covalent bonds with diols contributes to its utility in various chemical and biological processes.[1]

Quantitative Solubility Data for Analogous Compounds

To provide a frame of reference for the solubility of this compound, the following table summarizes the experimentally determined solubility of phenylboronic acid, a structurally related compound, in several common organic solvents. The data is presented as mole fraction solubility at various temperatures. It is important to note that the fused furan ring in this compound may influence its solubility relative to phenylboronic acid. Generally, boronic acids exhibit low solubility, which is influenced by the polarity of the solvent and the nature of substituents on the aromatic ring.[2][3][4]

SolventTemperature (K)Mole Fraction (x)
Chloroform 293.150.045
303.150.075
313.150.120
323.150.185
3-Pentanone 293.150.135
303.150.190
313.150.260
323.150.350
Acetone 293.150.150
303.150.210
313.150.285
Dipropyl ether 293.150.160
303.150.220
313.150.300
Methylcyclohexane 293.150.001
303.150.002
313.150.003

Data for phenylboronic acid, presented as a reference.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a common and reliable technique for determining the solubility of boronic acids in organic solvents.[2][3][4][5][6][7][8] This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, toluene, dichloromethane)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostat bath with controlled heating

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser beam setup for turbidity measurement (optional, for enhanced precision)

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).

  • Turbidity Measurement: The turbidity of the mixture is continuously monitored. This can be done visually by observing the point at which the solution becomes completely clear, or more accurately by using a luminance probe or a laser scattering system to detect the disappearance of solid particles.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes transparent is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve, plotting solubility against temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start weigh_solute Weigh Benzofuran-3- boronic acid start->weigh_solute weigh_solvent Weigh Organic Solvent weigh_solute->weigh_solvent mix Combine in Jacketed Vessel weigh_solvent->mix heat Controlled Heating & Stirring mix->heat monitor Monitor Turbidity heat->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat with Different Compositions record_temp->repeat_exp repeat_exp->heat Iterate plot Construct Solubility Curve repeat_exp->plot end End plot->end

Caption: Experimental workflow for dynamic solubility determination.

This technical guide serves as a foundational resource for researchers working with this compound. While direct quantitative data remains a gap in the current literature, the provided methodologies and comparative data for analogous compounds offer a robust starting point for any investigation requiring solubility information.

References

An In-depth Technical Guide to Boronic Acids in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of boronic acids, a class of organoboron compounds with significant and expanding applications in organic synthesis and medicinal chemistry. From their fundamental structure and properties to their pivotal role in cornerstone reactions and drug design, this document serves as a detailed resource for professionals in the field.

Core Concepts: Structure and Properties of Boronic Acids

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, with the general formula R-B(OH)₂.[1] The boron atom in boronic acids is sp²-hybridized and possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid.[2] This Lewis acidity is fundamental to their reactivity, particularly their ability to form reversible covalent complexes with diols, amino acids, and other Lewis bases.[3][4]

Typically, boronic acids are white or off-white crystalline solids with high melting points and are often more stable to air and moisture compared to other organometallic reagents.[1] However, they can undergo protodeboronation or trimerize to form boroxines, which are cyclic anhydrides.[1]

Quantitative Data on Boronic Acid Properties

The following tables summarize key quantitative data for phenylboronic acid, a representative aryl boronic acid, and the acidity constants (pKa) of various substituted phenylboronic acids.

Table 1: Structural Parameters of Phenylboronic Acid

ParameterValue
Bond Lengths (Å)
B-C1.565 (mean)[5]
B-O1.371 (mean)[5]
C-C (phenyl)1.394 (mean)[5]
Bond Angles (°)
O-B-O116.2 - 116.3[5]
C-B-O118.7 - 125.0[5]

Table 2: Acidity Constants (pKa) of Selected Substituted Phenylboronic Acids in Water

Substituent (X-C₆H₄B(OH)₂)pKa
H8.8[6]
4-OCH₃9.25[7]
4-CH₃~9.1
4-F8.71[8]
4-Cl8.6
4-CF₃7.8
3-NO₂7.9
4-NO₂7.0[9]
4-CHO7.8[7]
2-F8.76
2-CF₃8.1

Synthesis of Boronic Acids

Boronic acids can be synthesized through several methods. The most common laboratory-scale synthesis involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[3][10] Other significant methods include the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with a diboron reagent, and the transmetalation of arylsilanes with boron trihalides.[3][11]

Detailed Experimental Protocol: Synthesis of Phenylboronic Acid

This protocol details the synthesis of phenylboronic acid from bromobenzene via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Trimethyl borate

  • Anhydrous solvent (diethyl ether or THF)

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of hydrochloric acid. Stir the mixture vigorously for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude phenylboronic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford pure phenylboronic acid as a white crystalline solid.

Key Reactions and Applications

Boronic acids are exceptionally versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. They also have significant applications in medicinal chemistry as enzyme inhibitors.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid with an organohalide or triflate, forming a new carbon-carbon bond.[12] This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes, and is of paramount importance in the pharmaceutical and fine chemical industries.[13]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-B(OH)2, Base R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[2][14]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Water (often used as a co-solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if necessary), and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the aqueous solution of the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Boronic Acids in Drug Development: Enzyme Inhibition

The ability of the boron atom in boronic acids to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases makes them potent enzyme inhibitors.[4][15] This property has been successfully exploited in the development of the anticancer drug bortezomib (Velcade®).[16]

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[16][17] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and induces apoptosis in cancer cells.[18] A key consequence is the stabilization of IκB, an inhibitor of the NF-κB transcription factor, thereby preventing the activation of pro-survival signaling pathways.[17][18]

Bortezomib_Mechanism cluster_proteasome Ubiquitin-Proteasome Pathway cluster_NFkB NF-κB Pathway Ubiquitinated Proteins Ubiquitinated Proteins 26S Proteasome 26S Proteasome Ubiquitinated Proteins->26S Proteasome Protein Degradation Protein Degradation 26S Proteasome->Protein Degradation IκB IκB 26S Proteasome->IκB Degrades Apoptosis Apoptosis 26S Proteasome->Apoptosis Inhibition leads to Bortezomib Bortezomib Bortezomib->26S Proteasome Inhibits NF-κB NF-κB IκB->NF-κB Inhibits

Simplified signaling pathway of Bortezomib's mechanism of action.

Peptide boronic acids are also effective inhibitors of various serine proteases.[3] The boron atom forms a tetrahedral adduct with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.[4][15] This interaction is typically slow-binding and reversible.[3]

Serine_Protease_Inhibition Enzyme_Inhibitor Serine Protease (E) + Boronic Acid Inhibitor (I) EI_Complex Non-covalent Complex (E·I) Enzyme_Inhibitor->EI_Complex k_on EI_Complex->Enzyme_Inhibitor k_off Covalent_Adduct Tetrahedral Adduct (E-I) EI_Complex->Covalent_Adduct k_2 Covalent_Adduct->EI_Complex k_-2

General mechanism of serine protease inhibition by a boronic acid.

Conclusion

Boronic acids have transitioned from chemical curiosities to indispensable tools in modern organic chemistry and drug discovery. Their unique properties, particularly their reactivity in the Suzuki-Miyaura coupling and their ability to act as enzyme inhibitors, have cemented their importance. The continued exploration of boronic acid chemistry promises to yield new synthetic methodologies and novel therapeutic agents, underscoring the bright future for this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Benzofuran-3-boronic Acid for the Synthesis of 3-Arylbenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. Benzofuran derivatives, in particular, are prevalent in numerous natural products and therapeutic agents. The synthesis of 3-arylbenzofurans via the Suzuki coupling of benzofuran-3-boronic acid with aryl halides provides a convergent and flexible route to a diverse range of potentially bioactive molecules. This document provides a detailed protocol and application notes for this important transformation.

Core Concepts

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (such as an aryl bromide or iodide). The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimized Reaction Parameters for Suzuki Coupling of Benzofuran Derivatives

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes reaction conditions that have been successfully employed for the synthesis of aryl-substituted benzofurans, providing a strong starting point for the optimization of the coupling of this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-dioxane/H₂O (6:1)901667-89[1][2]
2Pd(II) complex (3)-K₂CO₃ (2)EtOH/H₂O (1:1)80491-97[3]
3PdCl₂ (3)-K₂CO₃ (2)EtOH/H₂O (1:1)80455[3]
4Pd(OAc)₂ (3)-K₂CO₃ (2)EtOH/H₂O (1:1)80461[3]

Note: Yields are reported for the coupling of various arylboronic acids with bromo-benzofuran derivatives and are representative of the expected efficiency for the coupling of this compound with aryl halides.

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound with an Aryl Halide

This protocol provides a generalized procedure for the synthesis of 3-arylbenzofurans. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.1 - 1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 6:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., TLC plates, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system of 1,4-dioxane and water (6:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[1][2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure 3-arylbenzofuran.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the Suzuki coupling protocol.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base purge Purge with Inert Gas reagents->purge catalyst Add Pd Catalyst purge->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 90°C and Stir (12-16h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 3-Arylbenzofuran purify->product

Caption: Experimental workflow for the synthesis of 3-arylbenzofurans.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X (Oxidative Addition) pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)L_n-R' (Transmetalation) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product R-R' transmetalation_complex->product product_complex R-R' aryl_halide R-X aryl_halide->pd_complex boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

By following this protocol, researchers can effectively synthesize a variety of 3-arylbenzofuran derivatives, which can serve as valuable building blocks for drug discovery and development programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the benzofuran core, particularly through the formation of carbon-carbon (C-C) bonds, is of paramount importance for the synthesis of novel drug candidates and advanced organic materials. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the targeted modification of the benzofuran ring system.[1]

This application note provides detailed protocols and data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzofuran-3-boronic acid with various aryl halides. The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] The synthesis of 3-arylbenzofurans via this methodology offers a direct route to a class of compounds with significant potential in medicinal chemistry and materials science.

Data Presentation: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its derivatives with various aryl halides. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901685
24-BromotoluenePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901682
34-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001291
41-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O801288
53-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1001879**
6Methyl 4-bromobenzoatePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901689*

* Yields are representative and based on analogous couplings of substituted benzofuran boronic acids with aryl halides. Optimization for specific substrates may be required.[1] ** Yields are illustrative based on general Suzuki-Miyaura coupling protocols for heteroaryl boronic acids and may require optimization for this compound.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), palladium catalyst, and ligand (if applicable) under a stream of inert gas.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylbenzofuran.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Aryl->Pd0 PdII_Aryl_R Ar-Pd(II)-R Ln PdII_Aryl->PdII_Aryl_R Transmetalation Transmetalation Product Ar-R PdII_Aryl_R->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) Setup 2. Assemble Reaction (Inert Atmosphere) Reagents->Setup Solvent 3. Add Degassed Solvent Setup->Solvent Reaction 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Quench and Extract Reaction->Workup Purification 6. Dry and Concentrate Workup->Purification Column 7. Column Chromatography Purification->Column Characterization 8. Characterize Product (NMR, MS) Column->Characterization

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Applications of Benzofuran-3-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-3-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of biologically active benzofuran derivatives. The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds and the subsequent evaluation of their biological activities.

Key Applications

The primary application of this compound in medicinal chemistry is as a key intermediate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of 3-substituted benzofuran derivatives for drug discovery programs.[5] These derivatives have shown promise as:

  • Enzyme Inhibitors: Targeting a range of enzymes implicated in various diseases.

  • Kinase Inhibitors: Modulating signaling pathways often dysregulated in cancer.[6][7][8]

  • Agents for Neurodegenerative Diseases: Including inhibitors of enzymes and protein aggregation related to Alzheimer's disease.[9][10][11]

Data Presentation

The following tables summarize quantitative data for various benzofuran derivatives synthesized using benzofuran boronic acid precursors.

Table 1: Enzyme Inhibition Data for Benzofuran Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
Phenylbenzofuran-2-carboxylatesα-GlucosidaseIC50 = 47.3 ± 2.30 µM
Phenylbenzofuran-2-carboxylatesUreaseIC50 = 66.83 ± 1.66 µM
Benzofuran-azacyclic hybridsBACE-1IC50 = 0.134 ± 0.006 µM[12]
2-Arylbenzofuran derivativesButyrylcholinesterase (BChE)IC50 = 2.5–32.8 μM[13]
Benzofuran-based hybridsPI3KαIC50 = 4.1, 7.8, 20.5 µM[14][15]

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound ClassCell LineIC50Reference
Benzofuran-pyrazole analoguesVariousVaries by cell line[16]
Benzofuran derivativesSQ20B (Head and Neck)IC50 = 40 µM (parent)[16]
Coumarin-benzofuran hybridsMCF-7 (Breast)IC50 = 0.07-2.94 μM[17]

Experimental Protocols

Synthesis of 3-Arylbenzofurans via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated benzofuran precursor (synthesized from commercially available starting materials) with an appropriate arylboronic acid. While this example uses a 6-bromobenzofuran-2-carboxylate, the conditions can be adapted for coupling at the 3-position using a suitable 3-halo-benzofuran precursor which can be coupled with various aryl boronic acids.

Materials:

  • 6-bromo-methylbenzofuran-2-carboxylate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • To a Schlenk flask, add 6-bromo-methylbenzofuran-2-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add Reactants: - Halogenated Benzofuran - this compound - Base (K2CO3) Catalyst Add Catalyst: - Pd(OAc)2 - Ligand (PPh3) Reactants->Catalyst Inert Inert Atmosphere: (N2 or Ar) Catalyst->Inert Solvent Add Degassed Solvent: (Dioxane/Water) Inert->Solvent Heating Heat & Stir (90°C, 12-16h) Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Pure 3-Arylbenzofuran

Suzuki-Miyaura cross-coupling workflow.
In Vitro α-Glucosidase Inhibition Assay

This protocol is used to evaluate the inhibitory activity of synthesized benzofuran derivatives against α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in sodium phosphate buffer. The final DMSO concentration should be less than 1%.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

  • Add 10 µL of the test compound dilutions to the sample wells, 10 µL of acarbose dilutions to the positive control wells, and 10 µL of buffer (with DMSO) to the negative control wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in buffer) to all wells.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in buffer) to all wells.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]

In Vitro Urease Inhibition Assay

This protocol assesses the ability of benzofuran derivatives to inhibit urease, a key enzyme in the pathogenesis of Helicobacter pylori.

Materials:

  • Jack bean urease

  • Urea

  • Phenol reagent (containing sodium nitroprusside)

  • Alkali reagent (containing sodium hypochlorite)

  • Phosphate buffer (pH 7.0)

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • Thiourea (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and thiourea in buffer.

  • In a 96-well plate, add 25 µL of urease solution to each well.

  • Add 5 µL of the test compound dilutions to the sample wells, 5 µL of thiourea dilutions to the positive control wells, and 5 µL of buffer (with DMSO) to the negative control wells.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution to each well.

  • Incubate at 37 °C for 30 minutes.

  • Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate at 37 °C for 10 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and IC50 values as described for the α-glucosidase assay.[19][20]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for evaluating the inhibitory effect of benzofuran derivatives on a specific protein kinase.

Materials:

  • Kinase of interest (e.g., mTOR, PI3K)

  • Kinase substrate peptide

  • ATP

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • Staurosporine (positive control)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and staurosporine in kinase assay buffer.

  • In a white, opaque plate, add the test compound dilutions, positive control, and buffer (negative control).

  • Add the kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and IC50 values.[21][22][23][24]

DOT Diagram: Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase (e.g., mTOR, PI3K) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phospho_Substrate->Cellular_Response Inhibitor Benzofuran Derivative Inhibitor->Kinase Inhibition

References

Application Notes and Protocols: The Use of Benzofuran-3-boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of benzofuran-3-boronic acid as a key building block in the synthesis of pharmaceutical intermediates. The benzofuran nucleus is a prevalent scaffold in a multitude of biologically active compounds and approved drugs.[1][2][3] this compound serves as a versatile reagent, primarily in palladium-catalyzed cross-coupling reactions, to introduce the benzofuran-3-yl moiety into a wide range of molecular architectures, leading to the development of novel therapeutic agents.[4][5]

Introduction

Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties.[1][2] The functionalization at the 3-position of the benzofuran ring is of particular interest in medicinal chemistry for the synthesis of potent and selective drug candidates.[6] this compound is a key intermediate that enables the efficient formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction.[4] This reaction is a powerful and widely used method in pharmaceutical development due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of coupling partners.[4][7]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its participation in Suzuki-Miyaura cross-coupling reactions with various organic halides and triflates. This reaction facilitates the construction of complex molecular frameworks containing the benzofuran-3-yl substructure. These frameworks are often central to the pharmacophore of a drug molecule, contributing to its binding affinity and selectivity for a biological target.

Logical Relationship: this compound as a Building Block

G Figure 1: Role of this compound in Pharma Synthesis. cluster_input Starting Materials cluster_reaction Core Reaction cluster_output Product Class cluster_application Therapeutic Areas Benzofuran-3-boronic_acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Benzofuran-3-boronic_acid->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) X = I, Br, Cl, OTf Aryl_Halide->Suzuki_Coupling Pharma_Intermediate 3-Aryl/Heteroaryl-benzofuran (Pharmaceutical Intermediate) Suzuki_Coupling->Pharma_Intermediate Oncology Oncology Pharma_Intermediate->Oncology Anti_inflammatory Anti_inflammatory Pharma_Intermediate->Anti_inflammatory Infectious_Diseases Infectious_Diseases Pharma_Intermediate->Infectious_Diseases CNS_Disorders CNS_Disorders Pharma_Intermediate->CNS_Disorders

Caption: Figure 1: Role of this compound in Pharma Synthesis.

Experimental Protocols

The following section provides a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar transformations.[7][8]

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Experimental Workflow

G Figure 2: General workflow for Suzuki-Miyaura coupling. cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, This compound, and base in a flask. B Add solvent and degas the mixture. A->B C Add Palladium catalyst under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent and dry. F->G H Purify by column chromatography. G->H

Caption: Figure 2: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by the freeze-pump-thaw method.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylbenzofuran intermediate.[7][8]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura cross-coupling reactions to synthesize benzofuran derivatives, which can be extrapolated for reactions involving this compound.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 6-bromo-1H-indene-2-carboxylateVarious aryl boronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O9016Not specified[8]
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O80491[7]
2-(4-Bromophenyl)benzofuran4-Chlorophenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O80498[7]
2-(4-Bromophenyl)benzofuran4-Formylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O80495[7]
2-(4-Bromophenyl)benzofuran2-Methylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O80485[7]

Conclusion

This compound is an indispensable reagent for the synthesis of a diverse array of 3-substituted benzofuran derivatives that are of significant interest to the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating the benzofuran-3-yl moiety into complex molecules, thereby facilitating the exploration of new chemical space in drug discovery programs. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel benzofuran-based pharmaceutical intermediates.

References

Application Notes and Protocols: Benzofuran Boronic Acids as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are core structural motifs in a vast array of natural products and pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, antioxidant, and antiviral properties. The functionalization of the benzofuran nucleus is therefore of significant interest in medicinal chemistry and drug discovery. One of the most powerful and versatile methods for creating carbon-carbon bonds to this scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This document provides detailed protocols and application notes on the use of benzofuran boronic acids as key building blocks in Suzuki-Miyaura cross-coupling reactions. While specific, detailed experimental protocols for benzofuran-3-boronic acid are not extensively reported in readily available literature, its isomer, benzofuran-2-boronic acid , and its derivatives are widely used and well-documented. The methodologies, conditions, and principles detailed herein for the 2-isomer serve as a robust guide for researchers exploring the synthetic utility of benzofuran boronic acids in general.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for benzofuran boronic acids, enabling the synthesis of 2-arylbenzofurans and 3-arylbenzofurans. These structures are prevalent in molecules designed for therapeutic applications. The reaction couples the benzofuran boronic acid (or its derivatives like trifluoroborate salts) with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

Generalized Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OH)₂ Base pd2_intermediate R-Pd(II)L_n-Ar transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-Ar Experimental_Workflow start Start setup 1. Reaction Setup - Add reagents (Aryl Halide, Boronic Acid, Base, Catalyst) to oven-dried flask. start->setup inert 2. Create Inert Atmosphere - Purge flask with Argon/Nitrogen. setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir - Typically 80-100 °C for 4-16h. solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up - Cool, add brine. monitor->workup Reaction Complete extract 7. Extraction - Extract with organic solvent (3x). workup->extract dry 8. Dry and Concentrate - Dry with Na₂SO₄, filter, evaporate solvent. extract->dry purify 9. Purification - Flash column chromatography. dry->purify product Pure Product purify->product

Application Notes and Protocols for Suzuki-Miyaura Reaction Conditions with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] However, the use of heteroaryl boronic acids in these reactions presents unique challenges, including catalyst deactivation by Lewis-basic heteroatoms and a propensity for protodeboronation under basic reaction conditions.[4][5][6]

This document provides detailed application notes and protocols for performing Suzuki-Miyaura reactions with heteroaryl boronic acids, focusing on robust and recently developed conditions that address these common issues.

Core Challenges with Heteroaryl Boronic Acids

The primary difficulties in the Suzuki-Miyaura coupling of heteroaryl boronic acids are:

  • Protodeboronation: The rapid cleavage of the C-B bond by a proton source, leading to the formation of the corresponding heteroarene and reducing the yield of the desired coupled product.[4][5][6] This is particularly problematic for electron-rich and some five-membered heteroaryl boronic acids.[5]

  • Catalyst Deactivation: The lone pair of electrons on heteroatoms (especially nitrogen in pyridines and related heterocycles) can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][7]

  • Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents used for cross-coupling reactions.[4]

To overcome these challenges, significant advancements have been made through the development of specialized ligands, catalyst systems, and reaction conditions.[1][3][8]

Recommended Catalyst Systems and Ligands

Modern catalyst systems for the Suzuki-Miyaura coupling of heteroaryl boronic acids often employ bulky and electron-rich phosphine ligands. These ligands promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition and facilitate the subsequent steps of the catalytic cycle.[9]

Key Ligands:

  • Dialkylbiaryl Phosphines: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity in Suzuki-Miyaura reactions involving heteroaryl substrates, allowing for reactions at low catalyst loadings and even at room temperature for aryl chlorides.[8][9]

  • Buchwald Ligands: A broad class of bulky, electron-rich phosphine ligands developed by the Buchwald group have enabled the coupling of challenging heteroaryl partners.[4]

  • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes have also proven to be highly effective catalysts for Suzuki cross-coupling reactions.[4]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of heteroaryl boronic acids, tailored for different scenarios.

Protocol 1: General Conditions for a Broad Range of Heteroaryl Boronic Acids with Heteroaryl Chlorides

This protocol is adapted from a highly efficient method utilizing a monophosphine-based catalyst system suitable for a wide variety of heterobiaryl syntheses.[1]

Reaction Scheme:

[Heteroaryl]-B(O-neopentyl) + Br-[Heteroaryl'] --(Pd precatalyst, Ligand, Base, Additive)--> [Heteroaryl]-[Heteroaryl']

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting key challenges.

Experimental Workflow for Suzuki-Miyaura Reaction Setup

This diagram outlines the general laboratory workflow for setting up a Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: Heteroaryl Halide Boronic Acid/Ester Base setup Combine Solid Reagents in Reaction Vessel reagents->setup glassware Dry Glassware: Reaction Vial/Flask Stir Bar glassware->setup solvent Add Anhydrous Solvent setup->solvent catalyst Add Pd Catalyst/Ligand Solution solvent->catalyst heat Heat and Stir under Inert Atmosphere catalyst->heat quench Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for the One-Pot Synthesis of 3-Substituted Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of diverse libraries of 3-substituted benzofuran derivatives utilizing benzofuran-3-boronic acid as a key building block. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] The methodologies described herein are designed to be efficient and highly modular, making them ideal for generating compound libraries for drug discovery campaigns.

Application Note 1: One-Pot Petasis Borono-Mannich (PBM) Reaction for the Synthesis of 3-(α-Aminoalkyl)benzofurans

The Petasis reaction is a powerful multi-component reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines in a single step.[4][5][6] This one-pot procedure offers a highly efficient route to novel 3-(α-aminoalkyl)benzofuran derivatives, which are valuable scaffolds in drug discovery. The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions.[7][8]

Biological Relevance: 3-Substituted benzofuran derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as VEGFR-2, CDK2, and the PI3K/mTOR signaling pathway.[3][9][10][11] The synthesized library of 3-(α-aminoalkyl)benzofurans can be screened for activity against these and other relevant biological targets.

Experimental Protocol:

A representative one-pot Petasis reaction protocol for the synthesis of a library of 3-(α-aminoalkyl)benzofuran derivatives is detailed below.

General Procedure:

  • To a screw-capped vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the aldehyde (1.2 equiv.).

  • Add the appropriate solvent (e.g., dichloromethane, methanol, or a mixture) to achieve a concentration of 0.1 M with respect to the boronic acid.

  • Stir the reaction mixture at room temperature for 24-72 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-(α-aminoalkyl)benzofuran derivative.

Data Presentation:

The following table summarizes the results for the synthesis of a representative library of 3-(α-aminoalkyl)benzofurans using the one-pot Petasis reaction.

EntryAmineAldehydeProductYield (%)
1MorpholineFormaldehyde4-(Benzofuran-3-ylmethyl)morpholine85
2PiperidineFormaldehyde1-(Benzofuran-3-ylmethyl)piperidine82
3BenzylamineFormaldehydeN-(Benzofuran-3-ylmethyl)-1-phenylmethanamine78
4AnilineGlyoxylic acid2-(Benzofuran-3-yl)-2-(phenylamino)acetic acid65
5MorpholineSalicylaldehyde2-((Benzofuran-3-yl)(morpholino)methyl)phenol75

Visualization:

Petasis_Workflow Experimental Workflow for One-Pot Petasis Reaction cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product BBA This compound Mix Mix Reagents in Solvent BBA->Mix Amine Amine Amine->Mix Aldehyde Aldehyde Aldehyde->Mix Stir Stir at Room Temperature (24-72h) Mix->Stir Extract Aqueous Work-up Stir->Extract Purify Column Chromatography Extract->Purify Product 3-(α-Aminoalkyl)benzofuran Purify->Product PI3K_mTOR_Pathway Targeted PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of Translation Initiation Benzofuran 3-Substituted Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->mTORC1 Inhibition

References

Application Notes and Protocols for Scale-up Synthesis of 3-Arylbenzofurans using Benzofuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] A common structural motif within this class is the 3-arylbenzofuran scaffold, which has been identified as a key pharmacophore in various therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of biaryl compounds.[2] This application note provides a detailed protocol for the scale-up synthesis of 3-arylbenzofurans via the Suzuki-Miyaura coupling of Benzofuran-3-boronic acid with various aryl halides.

Many biologically active benzofuran derivatives have been shown to exert their effects by modulating key cellular signaling pathways. One such critical pathway implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR signaling cascade.[3][4] Several studies have demonstrated that substituted benzofurans can act as potent inhibitors of this pathway, making them attractive candidates for the development of novel anticancer therapeutics.[3][5]

Experimental Protocols

General Protocol for Scale-up Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the gram-scale synthesis of 3-arylbenzofurans. Reaction conditions may require further optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system to the reaction flask.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 3-arylbenzofuran.

Data Presentation

The following tables summarize representative quantitative data for the scale-up synthesis of a model 3-arylbenzofuran derivative.

Table 1: Reactant and Reagent Quantities for Scale-up Synthesis

Compound/ReagentMolecular Weight ( g/mol )MolesEquivalentsMass/Volume
4-Bromoanisole187.040.5351.0100 g
This compound161.950.6421.2104 g
Pd(PPh₃)₄1155.560.005350.016.18 g
K₂CO₃138.211.6053.0222 g
1,4-Dioxane---1 L
Water---250 mL

Table 2: Reaction Parameters and Yields

ParameterValue
Reaction Temperature90 °C
Reaction Time12 hours
Crude Product Yield115 g
Purified Product Yield102 g (85%)
Purity (by HPLC)>98%

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzofuran 3-Arylbenzofuran Derivative Benzofuran->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-arylbenzofuran derivatives.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start Setup Reaction Setup: - Aryl Halide - this compound - Base Start->Setup Inerting Inert Atmosphere (N₂ or Ar) Setup->Inerting Solvent Add Degassed Solvent Inerting->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir (Monitor Progress) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Arylbenzofuran Purification->Product

Caption: Experimental workflow for the scale-up synthesis of 3-arylbenzofurans.

References

Application Notes and Protocols: The Role of Benzofuran-3-boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran is a privileged heterocyclic scaffold frequently incorporated into the structures of biologically active compounds, particularly in the domain of oncology. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing targeted therapeutics. Specifically, functionalization at the 3-position of the benzofuran ring system has proven to be a successful strategy in the development of potent kinase inhibitors. Benzofuran-3-boronic acid serves as a key synthetic intermediate, enabling the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This application note provides a summary of the utility of this compound in the synthesis of kinase inhibitors, presents quantitative data for a series of multi-kinase inhibitors, details a representative experimental protocol for a key synthetic transformation, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Multi-Kinase Inhibitory Activity of Benzofuran-Pyrazole Hybrids

A series of benzofuran-pyrazole hybrids have been synthesized and evaluated for their inhibitory activity against a panel of cancer-relevant kinases. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for a particularly potent compound from this series, a 1H-benzo[d]imidazole derivative, demonstrating its multi-kinase inhibitory profile.

Kinase TargetIC50 (µg/mL)
B-Raf (V600E)0.078 ± 0.004
c-Met0.405 ± 0.017
Pim-11.053 ± 0.046
EGFR (WT)0.177 ± 0.007
VEGFR-20.275 ± 0.011

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon bonds. The following protocol details a general procedure for the synthesis of a 3-arylbenzofuran, a common core structure in kinase inhibitors, utilizing this compound and an aryl halide. This specific example outlines the coupling with 2-bromopyridine, a frequently encountered fragment in kinase inhibitor design.

Synthesis of 3-(Pyridin-2-yl)benzo[b]furan

Materials:

  • This compound

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(pyridin-2-yl)benzo[b]furan.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the synthesis and mechanism of action of benzofuran-based kinase inhibitors.

G cluster_materials Starting Materials cluster_reagents Reagents & Catalyst cluster_workup Workup & Purification Benzofuran-3-boronic_acid This compound Reaction_Vessel Reaction Setup (Inert Atmosphere, 90°C) Benzofuran-3-boronic_acid->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide (e.g., 2-Bromopyridine) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3-Arylbenzofuran (Kinase Inhibitor Core) Purification->Final_Product

Suzuki-Miyaura Coupling Workflow

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR, c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits and Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Proliferation, Survival, Angiogenesis mTOR->Cell_Processes Promotes Inhibitor Benzofuran-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTOR

PI3K/AKT/mTOR Signaling Pathway Inhibition

G VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates RAF RAF PLCg->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis, Proliferation, Migration, Survival ERK->Angiogenesis Promotes Inhibitor Benzofuran-based VEGFR-2 Inhibitor

VEGFR-2 Signaling Pathway Inhibition

Application Notes and Protocols for the Development of Novel Compounds Using Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological applications of Benzofuran-3-boronic acid in the development of novel therapeutic agents. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to facilitate research and development in medicinal chemistry.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] this compound serves as a versatile and key building block in the synthesis of a diverse array of 3-substituted benzofuran analogues, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the benzofuran core, enabling the exploration of a vast chemical space for drug discovery.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the efficient synthesis of 3-arylbenzofurans, which are scaffolds for many biologically active compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide (1.0 equiv), This compound (1.2 equiv), Base (e.g., K3PO4, 2.0 equiv), and Palladium Catalyst (e.g., Pd(PPh3)4, 5 mol%) in a reaction vessel. B Add degassed solvent (e.g., 1,4-dioxane/water). A->B 1. C Heat the mixture to reflux (typically 80-100 °C) for 12-16 hours. B->C D Cool the reaction mixture and add ice-cold distilled water. C->D E Extract the product with an organic solvent (e.g., ethyl acetate). D->E 2. F Dry the organic layer and concentrate under reduced pressure. E->F 3. G Purify the crude product by column chromatography. F->G 4.

Caption: General workflow for the synthesis of 3-arylbenzofurans.

Experimental Protocols

Protocol 1: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives via Suzuki Cross-Coupling[6]

This protocol describes the synthesis of 3-arylbenzofuran derivatives starting from a bromo-substituted benzofuran ester, which can be adapted for reactions using this compound.

Materials:

  • Methyl 5-bromo-1H-indene-2-carboxylate

  • Aryl boronic acid (1.1 equivalents)

  • Pd(PPh3)4 (5 mol%)

  • K3PO4 (2 equivalents)

  • 1,4-dioxane

  • Distilled water

Procedure:

  • In a Schlenk flask, combine methyl 5-bromo-1H-indene-2-carboxylate (0.15 g, 0.46 mmol) and Pd(PPh3)4 (0.035 g, 5 mol%).

  • Add 5-6 mL of 1,4-dioxane to the flask and stir the mixture under an inert atmosphere for 30-45 minutes.

  • Add the aryl boronic acid (1.1 equivalents) and K3PO4 (2 equivalents) dissolved in a minimal amount of distilled water.

  • Reflux the reaction mixture for 12-16 hours at 90 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add ice-cold distilled water to precipitate the product.

  • Isolate the solid product by filtration and purify by column chromatography.

Biological Applications and Quantitative Data

Derivatives of this compound have shown significant potential in various therapeutic areas, most notably in oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 3-substituted benzofuran derivatives against a range of cancer cell lines. Many of these compounds exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7]

Table 1: Anticancer Activity of 3-Substituted Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 26 MCF-7 (Breast)0.057[6][8]
Compound 36 MCF-7 (Breast)0.051[6][8]
Benzofuran-chalcone derivative 33d A-375 (Melanoma)4.15[7]
MCF-7 (Breast)3.22[7]
A-549 (Lung)2.74[7]
HT-29 (Colon)7.29[7]
H-460 (Lung)3.81[7]
3-Amidobenzofuran 28g MDA-MB-231 (Breast)3.01[7]
HCT-116 (Colon)5.20[7]
HT-29 (Colon)9.13[7]
Oxindole-based benzofuran hybrid 22f MCF-7 (Breast)2.27[7]
T-47D (Breast)7.80[7]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[6][9] Several benzofuran derivatives have been identified as potent inhibitors of this pathway.[6][7][10]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation inhibition leads to Benzofuran_Derivatives Benzofuran-3-yl Derivatives Benzofuran_Derivatives->PI3K inhibit Benzofuran_Derivatives->Akt inhibit Benzofuran_Derivatives->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives synthesized from boronic acid precursors have also demonstrated promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzofuran-3-yl methanones E. coli0.39 - 3.12[11]
S. aureus0.39 - 3.12[11]
B. subtilis0.39 - 3.12[11]
C. albicans0.39 - 3.12[11]
Halogenated 3-benzofurancarboxylic acids Gram-positive bacteria50 - 200[12]
C. albicans100[12]
C. parapsilosis100[12]
Benzofuran derivatives S. typhimurium12.5[13]
E. coli25[13]
S. aureus12.5[13]
P. italicum12.5[13]
C. musae12.5 - 25[13]
Neuroprotective Activity

Recent studies have highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds have been shown to act as acetylcholinesterase (AChE) inhibitors and exhibit neuroprotective effects against excitotoxicity.[1][14]

Table 3: Neuroprotective and Acetylcholinesterase Inhibitory Activity of Benzofuran Derivatives

Compound IDActivityIC50 (µM)Reference
7c AChE Inhibition0.058[1]
7e AChE Inhibition0.086[1]
1f Neuroprotection (vs. NMDA)~30[14]
1j Neuroprotection (vs. NMDA)>30[14]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the preparation of 3-arylbenzofurans, which have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents. The data and protocols presented in these application notes are intended to serve as a guide for researchers in the design and development of novel benzofuran-based therapeutics. Further exploration of the chemical space accessible from this compound is warranted to uncover new lead compounds with improved efficacy and pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Benzofuran-3-boronic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzofuran-3-boronic acid. The focus is on preventing protodeboronation, a common side reaction that can significantly impact reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, an electron-rich heteroaromatic boronic acid, this undesired side reaction leads to the formation of benzofuran, consuming the starting material and reducing the yield of the desired coupled product. This decomposition can occur during storage or under the reaction conditions of cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

Q2: What factors promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • Aqueous Basic Conditions: The Suzuki-Miyaura reaction is often carried out in the presence of an aqueous base, which can promote the formation of a boronate species that is susceptible to protonolysis.[1][3]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4]

  • Prolonged Reaction Times: Allowing reactions to run for extended periods can lead to greater decomposition of the boronic acid.[4]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. A less active catalyst may allow more time for protodeboronation to occur.[5]

Q3: How can I store this compound to minimize decomposition?

A3: To ensure the longevity of this compound, it is best to store it as a more stable derivative, such as a DABO boronate or a MIDA boronate.[6][7] These derivatives are often crystalline, air-stable solids that can be stored for extended periods at room temperature with minimal degradation.[6][8][9] If you have the free boronic acid, store it in a cool, dry, and dark place under an inert atmosphere.

Troubleshooting Guide: Preventing Protodeboronation in Suzuki-Miyaura Coupling

This guide provides solutions to common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem Potential Cause Troubleshooting Solution(s)
Low yield of coupled product and formation of benzofuran byproduct. Protodeboronation of this compound.1. Convert to a more stable boronate ester: Use Benzofuran-3-yl MIDA boronate for a slow release of the boronic acid or Benzofuran-3-yl DABO boronate which is highly stable.[6][9] 2. Optimize reaction conditions: Use a milder base (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, and shorten the reaction time.[4][10] 3. Use a highly active catalyst: Employing a highly active palladium catalyst/ligand system can accelerate the cross-coupling reaction, outcompeting the rate of protodeboronation.[5]
Inconsistent reaction yields. Degradation of this compound upon storage.Prepare a fresh batch of the boronic acid before use or, preferably, use a stable derivative like a DABO or MIDA boronate.[6][7]
Difficulty in purifying the product from unreacted starting materials. Incomplete reaction and/or decomposition.By minimizing protodeboronation through the use of stable boronate esters, the reaction often goes to completion more cleanly, simplifying purification.[6][9]

Quantitative Data: Comparison of Methods to Prevent Protodeboronation

The following table summarizes the yield of Suzuki-Miyaura coupling reactions using different strategies to mitigate the protodeboronation of benzofuran boronic acids.

Boron Reagent Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Key Advantage Reference
Benzofuran DABO boronate3-bromothiophenePd(OAc)₂ / PPh₃K₃PO₄THF/H₂O89High stability, easy handling[6]
2-Benzofuranylboronic acid4-ChlorobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O92Commercially available[11]
2-Benzofuranylboronic acid6-chloro-N,N-dimethyl-9H-carbazoleP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O91Milder conditions (60°C)[10]
Methyl 6-bromobenzofuran-2-carboxylate4-methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O89Good yield with boronic acid[12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Benzofuran DABO Boronate

This protocol is adapted from a large-scale synthesis and demonstrates the utility of stable DABO boronates.[6]

Materials:

  • Benzofuran DABO boronate (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • Triphenylphosphine (PPh₃, 1.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Tetrahydrofuran (THF) and Water (as solvent)

Procedure:

  • To an oven-dried flask, add the benzofuran DABO boronate, aryl halide, potassium phosphate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (THF/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 2: In-situ "Slow Release" Suzuki-Miyaura Coupling using MIDA Boronate

This protocol leverages the stability of MIDA boronates and their slow hydrolysis under basic conditions to minimize protodeboronation.[9]

Materials:

  • Benzofuran-3-yl MIDA boronate (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., SPhos, 10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Dioxane and Water (5:1 mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, Benzofuran-3-yl MIDA boronate, palladium catalyst, ligand, and potassium phosphate.

  • Purge the vessel with an inert gas.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction to 60-80 °C and stir for the required time (typically 2-24 hours), monitoring for the slow release and subsequent coupling.

  • After completion, cool the mixture and perform a standard aqueous workup.

  • Purify the product via flash column chromatography.

Visualizing Protodeboronation and Prevention Strategies

protodeboronation_pathways cluster_0 Undesired Protodeboronation Pathway cluster_1 Desired Suzuki-Miyaura Coupling Benzofuran-3-boronic_acid This compound Benzofuran Benzofuran (Byproduct) Benzofuran-3-boronic_acid->Benzofuran H₂O, Base, Heat Stable_Boronate Stable Boronate Derivative (DABO, MIDA, Pinacol) Coupled_Product Coupled Product Stable_Boronate->Coupled_Product Pd Catalyst, Base Aryl_Halide Aryl Halide Aryl_Halide->Coupled_Product

Caption: Competing pathways: protodeboronation vs. Suzuki coupling.

stabilization_strategies cluster_strategies Stabilization Strategies Unstable_BA This compound (Prone to Protodeboronation) DABO DABO Boronate (Air & Water Stable) Unstable_BA->DABO + Diethanolamine MIDA MIDA Boronate ('Slow Release') Unstable_BA->MIDA + N-Methyliminodiacetic Acid Pinacol Pinacol Ester (Improved Stability) Unstable_BA->Pinacol + Pinacol

Caption: Conversion to stable boronate derivatives.

experimental_workflow start Start: Unstable Boronic Acid prep_stable Prepare Stable Boronate (e.g., DABO or MIDA ester) start->prep_stable setup_reaction Set up Suzuki-Miyaura Reaction: - Stable Boronate - Aryl Halide - Pd Catalyst/Ligand - Base prep_stable->setup_reaction reaction Reaction at Optimized Temperature & Time setup_reaction->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification end End: High Yield of Coupled Product purification->end

Caption: Workflow for successful Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Crude Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Benzofuran-3-boronic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction; Presence of starting materials or byproducts.Monitor reaction completion by TLC or LC-MS. Optimize reaction conditions (temperature, time, stoichiometry).
Protodeboronation (loss of the boronic acid group).[1][2]Minimize exposure to high temperatures and basic conditions during workup.[1] Consider converting to a more stable derivative like a MIDA or DABO boronate for purification and storage.[2][3]
Formation of boroxine (anhydride).[1]Boronic acids can reversibly form cyclic anhydrides (boroxines) upon loss of water.[1] This is a common impurity in commercial boronic acids.[1] While often not detrimental to subsequent reactions, the presence of boroxine will affect the apparent purity by NMR.
Difficulty with Silica Gel Chromatography Strong interaction of the polar boronic acid with silica.[4]Use a less polar solvent system initially and gradually increase polarity. Consider using a modifier like a small amount of acetic acid in the eluent.[5] Alternatively, neutral alumina can be used as the stationary phase.[5]
Streaking or tailing of the product spot on TLC/column.[4]This is common for boronic acids on silica gel.[4] Try a different stationary phase like C18 reversed-phase silica.
Decomposition on the column.[2]The acidic nature of silica gel can sometimes promote decomposition. Consider flash chromatography with rapid elution.
Product is an Oil or Sticky Solid Presence of impurities.Attempt trituration with a non-polar solvent like hexane to induce crystallization or solidify the product.[5]
The pure compound may be low melting.If the compound is pure by NMR but oily, try co-evaporation with a solvent it is sparingly soluble in to obtain a solid.
Recrystallization Fails Incorrect solvent choice.Screen a range of solvents. For aryl boronic acids, hot water or ethanol can be effective.[6] Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be useful.
Product is too soluble or insoluble.For highly soluble compounds, try cooling the solution to a lower temperature or slowly adding an anti-solvent. For sparingly soluble compounds, use a larger volume of hot solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in benzofuran boronic acids, and heteroaryl boronic acids in general, include:

  • Benzofuran : Arises from protodeboronation, which is the cleavage of the carbon-boron bond.[1] This can be exacerbated by heat and basic conditions.[1]

  • Bis-benzofuran : The homocoupling byproduct of the boronic acid, which can be promoted by the palladium catalyst used in cross-coupling reactions, especially in the presence of oxygen.[1]

  • Boroxine : A cyclic anhydride formed by the dehydration of three boronic acid molecules.[1] This is a common impurity and commercial boronic acids often contain varying amounts of their corresponding boroxine.[1]

  • Oxidative Degradation Products : The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-hydroxybenzofuran).[1][7]

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

Analytical Method Information Provided Notes
¹H NMR Provides structural information and can be used to identify and quantify impurities with distinct proton signals.Useful for identifying benzofuran and other organic impurities.[1]
¹¹B NMR Differentiates between the trigonal boronic acid and the tetrahedral boroxine.[1]The chemical shift can distinguish between the boronic acid (typically δ 25-35 ppm) and the boroxine (typically δ 15-25 ppm).[1]
LC-MS Separates the components of the mixture and provides their mass-to-charge ratio, allowing for identification of the product and impurities.A C18 reversed-phase column is often suitable for the analysis of boronic acids.[1][8]
GC-MS Ideal for identifying and quantifying volatile impurities.Particularly useful for detecting benzofuran.[1] The boronic acid itself is not volatile and would require derivatization.[1]

Q3: My this compound is degrading upon storage. How can I improve its stability?

A3: Heteroaryl boronic acids are known to be unstable and can degrade over time, especially when exposed to air and moisture.[2] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere. For enhanced stability, consider converting the boronic acid to a more stable derivative, such as a diethanolamine (DABO) boronate or an N-methyliminodiacetic acid (MIDA) boronate.[2][3] These derivatives are often crystalline, air-stable solids that can be easily purified and stored, and the free boronic acid can be regenerated in situ when needed for a reaction.[2][3]

Experimental Protocols

General Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Acid-Base Extraction Protocol

This method is useful for separating the acidic boronic acid from non-acidic impurities.

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its boronate salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of around 2-3, which will precipitate the pure boronic acid.

  • Extract the pure boronic acid back into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

General Silica Gel Column Chromatography Protocol

Note: This method can be challenging for boronic acids and may require optimization.

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). A small amount of acetic acid may be added to the eluent to improve peak shape.[5]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow

Purification_Workflow General Purification Workflow for Crude this compound crude_product Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude_product->dissolve acid_base_extraction Acid-Base Extraction dissolve->acid_base_extraction wash_base Wash with aq. Base (e.g., 1M NaOH) acid_base_extraction->wash_base Option 1 recrystallization Recrystallization acid_base_extraction->recrystallization Option 3 chromatography Column Chromatography acid_base_extraction->chromatography Option 2 separate_layers1 Separate Layers wash_base->separate_layers1 organic_impurities Organic Layer (Non-acidic Impurities) separate_layers1->organic_impurities aqueous_boronate Aqueous Layer (Boronate Salt) separate_layers1->aqueous_boronate acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_boronate->acidify extract_product Extract with Organic Solvent acidify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_waste Aqueous Waste separate_layers2->aqueous_waste organic_product Organic Layer (Purified Product) separate_layers2->organic_product dry_concentrate Dry and Concentrate organic_product->dry_concentrate further_purification Further Purification (If Needed) dry_concentrate->further_purification pure_product Pure this compound recrystallization->further_purification chromatography->further_purification further_purification->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Suzuki Coupling with Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki-Miyaura coupling reactions involving benzofuran-3-boronic acid.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound can stem from several factors, ranging from the stability of the boronic acid itself to suboptimal reaction conditions. This guide addresses the most common issues and offers systematic approaches to overcome them.

Question: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields with this compound are often attributed to one or more of the following factors:

  • Decomposition of the Boronic Acid: Heteroaryl boronic acids, including this compound, can be unstable and prone to decomposition, particularly protodeboronation, under the reaction conditions.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful Suzuki coupling and need to be carefully optimized.[3][4]

  • Catalyst Inactivation: The palladium catalyst can be sensitive and may deactivate during the reaction.

  • Poor Quality of Reagents: The purity of the this compound, the coupling partner, and the dryness of the solvent are crucial.

Below is a systematic troubleshooting workflow to identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Low Yield Suzuki Coupling start Low Yield Observed check_boronic_acid Step 1: Verify Boronic Acid Quality & Stability start->check_boronic_acid optimize_conditions Step 2: Optimize Reaction Conditions check_boronic_acid->optimize_conditions If quality is good screen_catalyst Catalyst & Ligand Screening optimize_conditions->screen_catalyst screen_base Base Screening optimize_conditions->screen_base screen_solvent Solvent Screening optimize_conditions->screen_solvent check_side_reactions Step 3: Investigate Side Reactions screen_catalyst->check_side_reactions screen_base->check_side_reactions screen_solvent->check_side_reactions homocoupling Check for Homocoupling check_side_reactions->homocoupling protodeboronation Check for Protodeboronation check_side_reactions->protodeboronation successful_reaction Improved Yield homocoupling->successful_reaction protodeboronation->successful_reaction

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

FAQ 1: How can I minimize the decomposition of this compound?

Decomposition, particularly through protodeboronation, is a common issue with heteroaryl boronic acids.[1] Here are several strategies to mitigate this:

  • Use a Stoichiometric Excess: Employing a slight excess (1.2-1.5 equivalents) of the this compound can help compensate for some degradation.[5]

  • Use Boronic Acid Surrogates: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, trifluoroborate salt, or a DABO boronate.[6][7][8] These are generally more stable and can release the boronic acid in situ under the reaction conditions.[1][6]

    • DABO (diethanolamine) boronates are air-stable and can be used directly in Suzuki-Miyaura reactions, showing no noticeable degradation over extended storage periods.[6]

  • Anhydrous Conditions: For some systems, using anhydrous conditions with a boronic ester can prevent hydrolysis and subsequent decomposition.[9]

  • Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times, which can increase the extent of decomposition.

FAQ 2: What are the recommended starting conditions for a Suzuki coupling with this compound?

For a successful Suzuki coupling, the interplay of the catalyst, ligand, base, and solvent is critical. Below are some recommended starting points based on successful couplings of similar heteroaryl boronic acids.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ComponentRecommendationRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often a good starting point. For more challenging couplings, pre-catalysts like those from Buchwald can be highly effective.[10]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, P(Cy)₃Electron-rich, bulky phosphine ligands often improve catalyst activity and stability, which is particularly important for heteroaryl couplings.[4][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe choice of base is crucial. K₃PO₄ is often effective for heteroaryl boronic acids.[4] CsF in isopropanol has been shown to minimize protodeboronation for some heteroaryl boronic acids.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, n-ButanolA mixture of an organic solvent and water is common. The aqueous phase is important for activating the boronic acid with the base.[12] n-Butanol can be a good choice for couplings with heteroaryl chlorides.[4]
Temperature 80-110 °CThe optimal temperature will depend on the solvent and the reactivity of the coupling partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand (1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or brine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_1 Generalized Suzuki Coupling Workflow prep 1. Prepare Reaction Vessel (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Purge with Inert Gas prep->inert add_solvent 3. Add Degassed Solvent inert->add_solvent react 4. Heat and Stir add_solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Workup (Quench, Extract) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A step-by-step experimental workflow for a typical Suzuki coupling reaction.

FAQ 3: How do I detect and minimize side reactions like homocoupling and protodeboronation?

Protodeboronation:

  • Detection: This side reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of benzofuran. This can be detected by GC-MS or LC-MS analysis of the crude reaction mixture, looking for the mass corresponding to benzofuran.

  • Minimization:

    • Use milder bases (e.g., K₂CO₃ or CsF instead of stronger bases).[11]

    • Lower the reaction temperature.

    • Use a more stable boronic acid surrogate as mentioned in FAQ 1.[6]

    • Some studies have shown that for acutely base-sensitive boronic acids, a "cationic" Suzuki-Miyaura coupling that proceeds in the absence of a base can be effective.[13]

Homocoupling:

  • Detection: Homocoupling of the aryl halide or the boronic acid will lead to biaryl byproducts (e.g., bi-benzofuran). These can be identified by LC-MS or NMR of the crude mixture.

  • Minimization:

    • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.

    • Use the appropriate stoichiometry of reactants. An excess of the boronic acid can sometimes lead to its homocoupling.

    • The choice of catalyst and ligand can influence the extent of homocoupling. Screening different combinations may be necessary.

Table 2: Summary of Side Reactions and Mitigation Strategies

Side ReactionDescriptionDetection MethodMitigation Strategy
Protodeboronation Replacement of the C-B bond with a C-H bond.[1]GC-MS, LC-MS (look for benzofuran)Milder base, lower temperature, boronic acid surrogates.[6][11]
Homocoupling Dimerization of the aryl halide or boronic acid.LC-MS, NMR (look for biaryl byproducts)Thorough degassing, correct stoichiometry, catalyst/ligand screening.

By systematically addressing these potential issues, the yield of your Suzuki coupling reaction with this compound can be significantly improved.

References

Technical Support Center: Benzofuran-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Benzofuran-3-boronic acid in cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. This compound, like many electron-rich heteroaryl boronic acids, is susceptible to these decomposition pathways under typical Suzuki-Miyaura conditions, which can lead to reduced yields of the desired cross-coupled product and complicate purification.[1]

Q2: What is protodeboronation and why is it a significant issue with this compound?

A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of benzofuran. This side reaction is often promoted by the presence of water (the proton source) and basic conditions, which are common in Suzuki-Miyaura coupling.[1][2] Electron-rich systems like the benzofuran ring are particularly prone to this decomposition pathway.

Q3: What is homocoupling and what causes it in the context of this compound?

A3: Homocoupling is the reaction of two molecules of this compound to form 3,3'-bibenzofuran. This side reaction is primarily mediated by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling catalyzed by the palladium catalyst.[1][3] Using a Palladium(II) precatalyst can also contribute to homocoupling at the start of the reaction.[3]

Q4: Are there more stable alternatives to this compound for cross-coupling reactions?

A4: Yes, several stable surrogates can be used to mitigate the instability of the boronic acid. These include:

  • Potassium trifluoroborate salts (BF3K): These are crystalline, air-stable solids that slowly release the boronic acid in situ.

  • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that can be used in a "slow-release" strategy under specific basic conditions.[4]

  • Diethanolamine (DABO) boronates: These form air-stable complexes that can be used directly in Suzuki-Miyaura reactions, often with improved stability over the free boronic acid.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product

Low yields are a common issue and can often be attributed to the side reactions mentioned above or suboptimal reaction conditions.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield Observed check_reagents Verify Reagent Purity and Stability (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Ligand, Temperature) start->check_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) start->side_reactions use_surrogate Use Boronic Acid Surrogate (MIDA ester, Trifluoroborate) check_reagents->use_surrogate dry_reagents Ensure Anhydrous Conditions (Dry Solvents, Dry Base) check_reagents->dry_reagents optimize_catalyst Screen Catalyst/Ligand Combination (e.g., Buchwald ligands) check_conditions->optimize_catalyst optimize_base Screen Bases (e.g., Cs2CO3, K3PO4, KF) check_conditions->optimize_base optimize_temp Vary Temperature check_conditions->optimize_temp degas Thoroughly Degas Solvents (to prevent homocoupling) side_reactions->degas anhydrous Use Anhydrous Conditions (to prevent protodeboronation) side_reactions->anhydrous end Improved Yield use_surrogate->end dry_reagents->end optimize_catalyst->end optimize_base->end optimize_temp->end degas->end anhydrous->end CompetingPathways cluster_suzuki Desired Suzuki Coupling cluster_side_reactions Side Reactions BF3BA This compound suzuki_cycle Pd(0) Catalytic Cycle + Aryl Halide BF3BA->suzuki_cycle Productive Pathway protodeboronation Protodeboronation (+ H₂O, Base) BF3BA->protodeboronation Decomposition homocoupling Homocoupling (+ O₂, Pd catalyst) BF3BA->homocoupling Decomposition product Cross-Coupled Product suzuki_cycle->product benzofuran Benzofuran protodeboronation->benzofuran bibenzofuran 3,3'-Bibenzofuran homocoupling->bibenzofuran

References

Technical Support Center: Optimizing Reactions with Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Benzofuran-3-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on optimizing the choice of base and solvent for Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in Suzuki-Miyaura reactions with this compound?

A1: The most prevalent issues include low product yield, incomplete conversion of starting materials, and the formation of significant byproducts. These problems often arise from the inherent instability of heteroaryl boronic acids like this compound. The primary competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Another common issue is the homocoupling of the boronic acid.

Q2: My reaction is sluggish or has stalled. What are the likely causes?

A2: Several factors can lead to a slow or incomplete reaction:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed. Ensure your palladium source is of good quality and consider using a well-defined precatalyst.

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation from trace amounts of oxygen, which can inhibit their coordination to the palladium center. It is crucial to use fresh ligands and maintain a strictly inert atmosphere.

  • Insufficient Base Strength or Solubility: The base is critical for activating the boronic acid in the transmetalation step. An inappropriate base strength or poor solubility in the reaction medium can hinder the reaction.

  • Low Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow, a moderate increase in temperature may be beneficial.

Q3: I am observing a significant amount of benzofuran as a byproduct. What is causing this and how can I prevent it?

A3: The formation of benzofuran is a result of protodeboronation, a common decomposition pathway for heteroaryl boronic acids where the C-B bond is cleaved. This side reaction is often exacerbated by:

  • Presence of Water: While aqueous conditions are common in Suzuki reactions, excessive water can promote protodeboronation.

  • Elevated Temperatures and Long Reaction Times: These conditions increase the likelihood of boronic acid decomposition.

  • Base Choice: Strong bases can sometimes accelerate protodeboronation.

To minimize this, consider the following:

  • Use the boronic acid as fresh as possible.

  • Employ milder bases such as K₃PO₄ or K₂CO₃.

  • Minimize the water content in the reaction or consider anhydrous conditions.

  • Use a more active catalyst system to shorten the reaction time.

Q4: How should I store this compound?

A4: Like many heteroaryl boronic acids, this compound can be sensitive to air and moisture. It is best stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield is a common problem that can be addressed by systematically evaluating the reaction components and conditions.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality: - Boronic Acid (fresh?) - Aryl Halide (pure?) - Base (dry/pure?) - Solvent (anhydrous/degassed?) start->check_reagents check_conditions Verify Reaction Conditions: - Inert Atmosphere? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions Reagents OK optimize_base Optimize Base: - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Adjust stoichiometry (2-3 eq.) check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent: - Dioxane/water - Toluene/water - Anhydrous THF or Dioxane optimize_base->optimize_solvent optimize_catalyst Optimize Catalyst System: - Increase catalyst loading - Screen different ligands (e.g., PPh₃, Buchwald ligands) optimize_solvent->optimize_catalyst result Improved Yield optimize_catalyst->result

Troubleshooting workflow for low reaction yield.

Issue 2: Significant Protodeboronation

The formation of benzofuran as a byproduct indicates protodeboronation of the starting material.

Protodeboronation_Troubleshooting start High Protodeboronation (Benzofuran byproduct) change_base Switch to Milder Base: - K₃PO₄ or K₂CO₃ instead of hydroxides start->change_base reduce_water Minimize Water Content: - Use anhydrous solvents - Dry reagents thoroughly change_base->reduce_water shorter_time Shorten Reaction Time: - Increase catalyst loading - Use a more active catalyst/ligand reduce_water->shorter_time protecting_group Use Boronic Ester Derivative: - Consider using the pinacol or MIDA ester of the boronic acid shorter_time->protecting_group result Reduced Protodeboronation protecting_group->result

Strategies to minimize protodeboronation.

Data Presentation: Base and Solvent Effects

The choice of base and solvent system is critical for a successful Suzuki-Miyaura coupling. Below is a summary of how different bases and solvents can affect the reaction outcome, based on studies of benzofuran boronic acids and their analogs.

Table 1: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Yield (%)
1K₂CO₃EtOH/H₂O (1:1)8097
2NEt₃EtOH/H₂O (1:1)8028
3NaFEtOH/H₂O (1:1)8040
4NaHCO₃EtOH/H₂O (1:1)8053
5NaOHEtOH/H₂O (1:1)8078
6Cs₂CO₃EtOH/H₂O (1:1)8063

Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives. While this study used a 2-substituted benzofuran, the trends are informative for reactions with the 3-substituted isomer.[1]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid using K₂CO₃ as Base

EntrySolventTemperature (°C)Yield (%)
1EtOH/H₂O (1:1)8097
2H₂O80Trace
3EtOH80Trace
4DMF80Trace
5DMSO80Trace

Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives. This highlights the importance of a mixed aqueous-organic solvent system for this particular reaction.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Benzofuran Boronic Acid Derivative

This protocol is a starting point and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Add aryl halide (1.0 eq), This compound (1.1-1.5 eq), and base (2.0-3.0 eq) to a Schlenk flask. add_catalyst 2. Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%). setup->add_catalyst add_solvent 3. Add degassed solvent (e.g., 1,4-dioxane/water). add_catalyst->add_solvent degas 4. Purge with inert gas (Ar or N₂) for 10-15 minutes. add_solvent->degas heat 5. Heat to desired temperature (e.g., 90-100 °C) with vigorous stirring. degas->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature. monitor->cool extract 8. Dilute with organic solvent and wash with water and brine. cool->extract dry 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify

A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Procedure:

The following procedure is adapted from a published synthesis of phenyl benzofuran-2-carboxylate derivatives and can be used as a starting point for reactions with this compound.[2]

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system, for instance, a mixture of 1,4-dioxane and water, via cannula or syringe.

  • Ensure the flask is sealed and place it in a preheated oil bath (typically 90-100 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the disappearance of the limiting starting material. Reactions can take from 4 to 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylbenzofuran.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety precautions.

References

Technical Support Center: Column Chromatography for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic acids and their derivatives using column chromatography.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the column chromatography of boronic acids.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing on Silica Gel TLC/Column 1. Acidic nature of silica gel: Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[1][2] 2. Polarity of the boronic acid: Highly polar boronic acids have a strong affinity for the polar stationary phase. 3. Decomposition on silica: Some boronic acids are unstable on silica gel and can decompose, leading to streaks.[1] 4. Inappropriate solvent system: The eluent may not be optimized to effectively move the compound along the stationary phase.1. Use Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can neutralize active sites and reduce tailing.[3][4] 2. Add a Modifier to the Eluent: Incorporate a small amount of a polar solvent like methanol or an acid like acetic acid to the mobile phase to improve peak shape.[5] 3. Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[5] For very polar compounds, reversed-phase (C18) chromatography may be a better option.[6] 4. Optimize the Solvent System: Systematically vary the polarity of your eluent (e.g., by changing the ratio of hexane and ethyl acetate) to find the optimal separation conditions.[7]
Compound Stuck at the Origin of the Column 1. Compound is too polar for the chosen solvent system. 2. Irreversible adsorption to the stationary phase. 1. Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[8] For very polar compounds, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[5] 2. Consider Derivatization: Convert the boronic acid to a less polar boronate ester (e.g., a pinacol ester) before chromatography.[9]
Low Recovery of the Purified Product 1. Decomposition on the column. [1] 2. Irreversible adsorption. 3. Co-elution with impurities. 1. Use a Milder Stationary Phase: Employ neutral alumina or boric acid-treated silica gel.[3][5] 2. Work Quickly: Minimize the time the compound spends on the column. 3. Derivatize to a More Stable Form: Convert the boronic acid to a potassium trifluoroborate salt or a diethanolamine adduct, which are often more stable and easier to handle.[6][10]
Poor Separation of Boronic Acid from Impurities 1. Similar polarities of the compound and impurities. 2. Suboptimal solvent system. 1. Fine-tune the Solvent System: Perform a thorough solvent screen using TLC to identify a mobile phase that provides the best separation.[11] 2. Change the Stationary Phase: A different stationary phase (e.g., alumina, C18) may offer different selectivity.[5][6] 3. High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution.[12]

Frequently Asked Questions (FAQs)

Q1: My boronic acid is streaking badly on a standard silica gel column. What is the first thing I should try?

A1: The most common reason for streaking is the interaction between the acidic boronic acid and the silica gel.[1] The simplest and often most effective first step is to modify your eluent by adding a small amount of acetic acid or methanol. This can help to saturate the active sites on the silica and improve the chromatography.[5] If this doesn't resolve the issue, preparing a boric acid-impregnated silica gel column is a highly recommended next step.[3][4]

Q2: I have a very polar boronic acid that won't move from the baseline on my TLC plate, even with 100% ethyl acetate. What are my options?

A2: For very polar boronic acids, normal phase chromatography on silica can be challenging. Here are a few approaches:

  • Switch to a more polar solvent system: Try a mixture of dichloromethane (DCM) and methanol. You may need to use a high percentage of methanol.[5]

  • Use reversed-phase chromatography: A C18 column with a mobile phase of water and acetonitrile (often with a formic acid or TFA modifier) is a good alternative for polar compounds.[12]

  • Derivatization: Converting the polar boronic acid to a less polar derivative, such as a pinacol boronate ester, can make it amenable to purification on standard silica gel.[9]

Q3: Is it better to purify boronic acids as the free acid or as a boronate ester?

A3: This depends on the specific compound and the impurities present. Boronate esters, such as pinacol esters, are generally less polar and more stable on silica gel than the corresponding boronic acids, which can make them easier to purify.[13] However, they can be susceptible to hydrolysis back to the boronic acid on the column.[4] If you are struggling with the purification of a boronic acid, converting it to its pinacol ester is a worthwhile strategy to explore.

Q4: What are the advantages of converting my boronic acid to a potassium trifluoroborate salt for purification?

A4: Potassium trifluoroborate (BF3K) salts offer several advantages. They are typically crystalline, air- and moisture-stable solids that are often easier to handle and purify by recrystallization than the corresponding boronic acids.[10][14] This derivatization can be an excellent purification strategy, especially when chromatographic methods are problematic. The boronic acid can be readily regenerated from the BF3K salt if needed.

Q5: When should I consider using an ion-exchange resin like Amberlite™ for purification?

A5: Ion-exchange chromatography using a resin like Amberlite™ IRA743 is particularly useful for capturing boronic acids from a solution, especially for removing boron-containing impurities from a product stream.[15][16] This method relies on the specific interaction between the boronic acid and the functional groups on the resin. It is a powerful technique for applications where you need to selectively remove boron species.

Data Presentation

Table 1: Typical TLC Solvent Systems and Approximate Rf Values for Aryl Boronic Acids on Silica Gel
Compound TypeSolvent System (Hexane:Ethyl Acetate)Approximate Rf ValueNotes
Simple Phenylboronic Acid7:30.3 - 0.5Rf will decrease with more polar substituents.
Electron-rich Phenylboronic Acids (e.g., methoxy-substituted)8:20.4 - 0.6Tend to be slightly less polar.
Electron-poor Phenylboronic Acids (e.g., nitro-substituted)6:40.2 - 0.4Tend to be more polar.[17]
Heteroarylboronic Acids (e.g., pyridyl)1:1 to 0:100 (and/or with MeOH)Highly variableOften very polar and may require more polar eluents like DCM/MeOH.[5]

Note: Rf values are highly dependent on the specific compound, the exact conditions of the TLC plate, and the chamber saturation. These values should be used as a general guideline.[18]

Table 2: Comparison of Chromatographic Techniques for Boronic Acid Purification
TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase Chromatography Silica GelHexane/Ethyl Acetate, DCM/Methanol[5]Readily available, well-understood.Streaking, decomposition, and irreversible adsorption are common.[1]
Boric Acid-Impregnated SilicaHexane/Ethyl AcetateReduces streaking and improves recovery.[3][4]Requires preparation of the stationary phase.
Neutral AluminaHexane/Ethyl AcetateLess acidic than silica, good for sensitive compounds.[5]Can have different selectivity than silica.
Reversed-Phase HPLC C18Water/Acetonitrile with Formic Acid or TFA[12]Excellent for polar boronic acids, high resolution.Requires specialized equipment, may be difficult to remove water from the purified product.[19]
Ion-Exchange Chromatography Amberlite™ IRA743Aqueous buffersHighly selective for boronic acids.[15][16]Primarily for capture and removal, not always ideal for purification of a target boronic acid from similar impurities.
Fluorous Solid-Phase Extraction (F-SPE) Fluorous Silica GelMethanol/WaterEfficient for separation of fluorous-tagged boronic acids from non-fluorous compounds.[20]Requires the synthesis of a fluorous-tagged boronic acid.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol describes the preparation of boric acid-impregnated silica gel for use in column chromatography to minimize streaking and decomposition of boronic acids.

Materials:

  • Silica gel (for column chromatography)

  • Boric acid

  • Ethanol

Procedure:

  • In a large flask, prepare a solution of boric acid in ethanol (e.g., ~5% w/v).

  • Add the silica gel to the boric acid solution to form a slurry.

  • Stir the slurry at room temperature for 1-2 hours.

  • Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.

  • Dry the boric acid-impregnated silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.

  • The prepared silica gel is now ready to be used for packing a column.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is useful for the purification of boronic acids, particularly when they are difficult to handle or purify by standard chromatography. The diethanolamine adduct is often a crystalline solid that can be easily isolated.[1][21]

Materials:

  • Crude boronic acid or boronate ester

  • Diethanolamine

  • Diethyl ether (or other non-polar solvent)

  • Aqueous HCl (e.g., 1 M)

  • Ethyl acetate (or other extraction solvent)

Procedure:

  • Adduct Formation: Dissolve the crude boronic acid or boronate ester in diethyl ether. Add a slight excess (1.1-1.2 equivalents) of diethanolamine. Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a white solid.[21]

  • Isolation of the Adduct: Collect the precipitated solid by vacuum filtration and wash it with cold diethyl ether.

  • Hydrolysis of the Adduct: Suspend the purified diethanolamine adduct in a biphasic mixture of ethyl acetate and 1 M aqueous HCl. Stir vigorously until the solid dissolves and two clear layers are formed.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 3: Purification via Potassium Trifluoroborate (BF3K) Salt Formation

This method converts the boronic acid into a stable, often crystalline, potassium trifluoroborate salt, which can be purified by recrystallization.[10][14]

Materials:

  • Crude boronic acid

  • Potassium hydrogen difluoride (KHF2)

  • Methanol

  • Water

  • Acetone

Procedure:

  • Salt Formation: Dissolve the crude boronic acid in methanol. Add an aqueous solution of KHF2 (2.5-3.0 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude potassium trifluoroborate salt.

  • Purification: The crude salt can often be purified by recrystallization from a suitable solvent system, such as acetone/water or methanol/ether.

  • Regeneration of Boronic Acid (if required): The purified BF3K salt can be hydrolyzed back to the boronic acid by treatment with an acid (e.g., aqueous HCl) and extraction into an organic solvent.

Visualizations

experimental_workflow cluster_start Crude Boronic Acid cluster_direct Direct Purification cluster_deriv Purification via Derivatization cluster_end Final Product start Impure Boronic Acid direct_chrom Column Chromatography (Silica, Alumina, C18) start->direct_chrom Direct deriv Derivatization start->deriv Alternative end_product Pure Boronic Acid direct_chrom->end_product purify_deriv Purification of Derivative (Recrystallization, Chromatography) deriv->purify_deriv hydrolysis Hydrolysis purify_deriv->hydrolysis hydrolysis->end_product

Caption: General workflow for boronic acid purification.

troubleshooting_streaking problem Streaking on Silica Gel cause1 Acidic Silica problem->cause1 cause2 High Polarity problem->cause2 cause3 Decomposition problem->cause3 solution1 Use Boric Acid Impregnated Silica cause1->solution1 solution2 Add Modifier to Eluent cause1->solution2 solution3 Change Stationary Phase (Alumina/C18) cause2->solution3 solution4 Derivatize to Less Polar Form cause2->solution4 cause3->solution1 cause3->solution3

Caption: Troubleshooting logic for streaking on silica gel.

References

Recrystallization methods for purifying Benzofuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Benzofuran-3-boronic acid.

Troubleshooting Recrystallization of this compound

This guide addresses common issues encountered during the purification of this compound via recrystallization.

Q1: My this compound won't fully dissolve in the recrystallization solvent, even with heating.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not be using enough solvent. Add small increments of hot solvent until the solid dissolves completely. Be cautious not to add excessive solvent, as this will reduce your recovery yield.

  • Inappropriate Solvent Choice: this compound may have low solubility in your chosen solvent, even at elevated temperatures. It is known to be soluble in polar solvents like alcohols.[1] For a related compound, phenylboronic acid, high solubility was observed in ethers and ketones, with moderate solubility in chloroform and very low solubility in hydrocarbons.[1][2][3] Consider performing a solvent screen with small amounts of your crude material to identify a more suitable solvent or solvent mixture.

  • Presence of Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of the product dissolves but a small amount of solid remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: After cooling the solution, no crystals have formed, or only a very small amount has precipitated.

A2: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:

  • Scratching the Glassware: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal formation.

  • Reducing the Temperature: Ensure the solution is thoroughly cooled. Placing it in an ice bath can significantly decrease the solubility of your compound and promote precipitation.

  • Reducing Solvent Volume: You may have used too much solvent. Carefully evaporate a portion of the solvent under reduced pressure and then attempt to cool and crystallize the more concentrated solution.

  • Introducing an Anti-solvent: If your compound is soluble in a particular solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, which indicates the onset of precipitation. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

Q3: The recrystallized product is an oil or a sticky solid, not crystalline.

A3: "Oiling out" is a common problem in recrystallization and can be caused by several factors:

  • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may precipitate as an amorphous oil rather than forming an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation. The purity of the starting material may be too low for a single recrystallization to be effective. An alternative purification method, such as acid-base extraction, may be necessary first.[4][5]

  • Presence of Boronic Anhydride: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[6] The presence of this anhydride can complicate crystallization. Recrystallizing from a solvent system containing water can help to hydrolyze the boroxine back to the boronic acid.[6]

Q4: The purity of my this compound did not improve after recrystallization.

A4: This suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent system.

  • Try a Different Solvent: A different solvent or a mixture of solvents may provide the necessary difference in solubility between your product and the impurities.

  • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques. A promising method for boronic acids is an acid-base extraction. This involves dissolving the crude material in an organic solvent, extracting the boronic acid into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the pure boronic acid.[5]

Frequently Asked Questions (FAQs)

Q5: What are the best solvents for recrystallizing this compound?

A5: While a specific, universally "best" solvent is not documented, general principles for arylboronic acids suggest starting with polar solvents. Good starting points for solvent screening include:

  • Water (especially heated, though solubility is low at room temperature)[1][2]

  • Alcohols (e.g., methanol, ethanol)

  • Ketones (e.g., acetone)

  • Ethers (e.g., diethyl ether, though often used as the anti-solvent)

  • Solvent mixtures (e.g., ethanol/water, acetone/methanol, or ethyl acetate/hexanes)[7][8]

A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. An ideal single solvent will show low solubility at room temperature and high solubility when heated.

Q6: How can I remove the boronic anhydride (boroxine) impurity?

A6: The boronic anhydride, a common impurity in solid boronic acid samples, can often be addressed by:

  • Recrystallization from Aqueous Solvents: Including water in the recrystallization solvent system can help hydrolyze the anhydride back to the desired boronic acid.[6]

  • Acid-Base Extraction: This technique is effective for separating the acidic boronic acid from its less polar anhydride. The boronic acid will be extracted into a basic aqueous phase, leaving the anhydride and other neutral impurities in the organic phase.[5]

Q7: How should I store purified this compound?

A7: this compound should be stored in a tightly sealed container in a cool, dry place, often at temperatures around -20°C for long-term storage, to minimize degradation and dehydration to the boroxine form.[9]

Quantitative Data

While specific solubility data for this compound is not widely available, the following table summarizes the solubility of the closely related Phenylboronic acid in various organic solvents, which can serve as a useful guide for solvent selection.

SolventSolubility Profile
Ketones (e.g., Acetone) High
Ethers (e.g., Dipropyl Ether) High
Chloroform Moderate
Hydrocarbons (e.g., Methylcyclohexane) Very Low
Water Low (approx. 1.9 g/100g at 20°C)

Data extrapolated from studies on Phenylboronic acid.[1][2][3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add your chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, the solvent is not suitable for recrystallization. If it is largely insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude this compound into an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Wash: Wash the combined basic aqueous layers with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1.5N HCl) until the solution is acidic (pH ~3), which should cause the pure boronic acid to precipitate.[5]

  • Extraction of Pure Product: Extract the precipitated boronic acid back into an organic solvent like ethyl acetate.[5]

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filtration Perform Hot Filtration dissolve->hot_filtration Insolubles Present cool Cool Solution dissolve->cool Fully Dissolved ts_dissolve Troubleshoot: - Add more solvent - Change solvent - Hot filter insolubles dissolve->ts_dissolve Not Dissolving hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out? crystals_form->oil_out No isolate Isolate & Dry Crystals crystals_form->isolate Yes ts_no_crystals Troubleshoot: - Scratch flask - Seed solution - Cool further - Reduce solvent volume oil_out->ts_no_crystals No ts_oil_out Troubleshoot: - Reheat and cool slower - Add more solvent - Consider alternative purification oil_out->ts_oil_out Yes purity_ok Purity Improved? end Pure Product purity_ok->end Yes ts_purity Troubleshoot: - Choose a different solvent - Perform acid-base extraction purity_ok->ts_purity No isolate->purity_ok ts_dissolve->dissolve ts_no_crystals->cool ts_oil_out->cool ts_purity->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Purification_Methods start Crude this compound (Contains anhydride, etc.) method1 Method 1: Direct Recrystallization start->method1 method2 Method 2: Acid-Base Extraction start->method2 step1_1 Dissolve in hot solvent (e.g., aqueous alcohol) method1->step1_1 step2_1 Dissolve in organic solvent & extract with aq. base (e.g., NaOH) method2->step2_1 step1_2 Cool to crystallize step1_1->step1_2 step1_3 Isolate pure acid step1_2->step1_3 end_product Purified this compound step1_3->end_product step2_2 Separate layers (Anhydride remains in organic layer) step2_1->step2_2 step2_3 Acidify aqueous layer (e.g., HCl) to precipitate pure acid step2_2->step2_3 step2_4 Extract/filter pure acid step2_3->step2_4 step2_4->end_product

Caption: Alternative purification pathways for this compound.

References

Dealing with impurities in Benzofuran-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzofuran-3-boronic acid. The following sections address common issues related to impurities, their detection, and removal, as well as challenges encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: this compound is susceptible to several degradation and side-reaction pathways that can lead to the formation of impurities. The most prevalent impurities include:

  • Benzofuran-3-boronic anhydride (Boroxine): This is a cyclic anhydride formed by the reversible dehydration of three boronic acid molecules. Commercial batches of this compound often contain varying amounts of its corresponding boroxine.[1] The formation of boroxine is an entropically driven process and can be influenced by temperature and the presence of water.[2][3][4]

  • Benzofuran: This impurity arises from the protodeboronation of the boronic acid, a common degradation pathway for heteroaryl boronic acids.[1][5] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It can be promoted by basic conditions or elevated temperatures.[1][5]

  • 3-Hydroxybenzofuran: The carbon-boron bond is susceptible to oxidation, which leads to the formation of the corresponding phenol, 3-hydroxybenzofuran.[1]

  • Homocoupling Product (3,3'-Bibenzofuran): In the presence of a palladium catalyst and oxygen, this compound can undergo dimerization to form a biaryl impurity.[1][6]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural information and can be used to estimate purity by integrating the signals of the main compound and impurities.

    • ¹¹B NMR: This technique is specific for boron-containing species and is highly effective for distinguishing between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals allows for the quantification of the boroxine content.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying this compound and its non-volatile impurities.[1] A reversed-phase C18 column is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, most notably benzofuran, which is formed via protodeboronation.[1]

Q3: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. What should I troubleshoot?

A3: Failure or low yield in Suzuki-Miyaura coupling reactions is a common issue. Here are the key parameters to investigate:

  • Reagent Purity: The presence of the impurities mentioned in Q1 can significantly impact the reaction. In particular, the presence of boroxine reduces the amount of active boronic acid available for the catalytic cycle. Protodeboronation to form benzofuran is also a common side reaction that consumes the starting material.[1][5]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[6]

  • Oxygen Contamination: The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can lead to the oxidative degradation of the boronic acid and the homocoupling of the boronic acid to form 3,3'-bibenzofuran.[1][6]

  • Base and Solvent Choice: The selection of the base and solvent system is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize the formation of impurities, this compound should be stored in a cool, dry place under an inert atmosphere.[7] Exposure to moisture can promote the formation of boroxine, while exposure to air and light can accelerate oxidative degradation.

Troubleshooting Guides

Guide 1: Identifying and Quantifying Impurities

This guide provides an overview of the analytical workflow for assessing the purity of this compound.

Workflow for Impurity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis and Impurity Identification Sample This compound Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR ¹H and ¹¹B NMR Sample->NMR Quantification Quantify Boronic Acid, Boroxine, and Non-Volatile Impurities HPLC->Quantification Identification Identify Volatile Impurities (e.g., Benzofuran) GCMS->Identification Structure Confirm Structure and Identify Boron Species NMR->Structure

Workflow for impurity analysis of this compound.
Guide 2: Purification of this compound

If your analysis reveals significant impurities, the following purification strategies can be employed.

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization General impuritiesSimple and scalable for crystalline compounds.May not be effective for all impurities; potential for product loss.
Diethanolamine Adduct Formation Non-boronic acid impuritiesForms a crystalline adduct that can be easily separated.[8] The adduct is often more stable than the free boronic acid.Requires an additional chemical step for formation and subsequent release of the boronic acid.
Acid-Base Extraction Non-acidic or weakly acidic impuritiesExploits the acidic nature of the boronic acid to separate it from neutral or basic impurities.May not be effective for impurities with similar acidity.
Column Chromatography A wide range of impuritiesCan provide high purity.Can be time-consuming and may lead to degradation on the stationary phase.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol is suitable for the quantification of this compound and its non-volatile impurities.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

  • Quantification: Use an external standard calibration curve for this compound and any available impurity standards.

Protocol 2: GC-MS Analysis of Volatile Impurities

This protocol is designed for the detection of volatile impurities such as benzofuran.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: An initial temperature of 50-70°C, followed by a ramp to a final temperature of 250-300°C.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Protocol 3: Purification via Diethanolamine Adduct Formation

This protocol can be used to purify this compound from non-boronic acid impurities.

  • Dissolution: Dissolve the crude this compound (1.0 equiv) in a suitable solvent such as diethyl ether or a mixture of toluene and heptane.

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate of the diethanolamine adduct should form.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent.

  • Drying: Dry the adduct under vacuum.

  • Release of Boronic Acid: To regenerate the free boronic acid, the adduct can be treated with an aqueous acid (e.g., 2M HCl) and extracted into an organic solvent.

Impurity Formation and Troubleshooting Diagrams

Potential Impurity Formation Pathways B3BA This compound Boroxine Benzofuran-3-boronic anhydride (Boroxine) B3BA->Boroxine Dehydration (-H₂O) (Reversible) Benzofuran Benzofuran B3BA->Benzofuran Protodeboronation (+H⁺, Heat, Base) Hydroxybenzofuran 3-Hydroxybenzofuran B3BA->Hydroxybenzofuran Oxidation Homocoupling 3,3'-Bibenzofuran B3BA->Homocoupling Homocoupling (Pd catalyst, O₂)

Potential pathways for impurity formation from this compound.

Troubleshooting Failed Suzuki-Miyaura Reactions Start Low or No Yield in Suzuki Coupling CheckPurity Check Purity of Boronic Acid (NMR, HPLC, GC-MS) Start->CheckPurity Purify Purify Boronic Acid CheckPurity->Purify Impurities Detected CheckCatalyst Check Catalyst and Ligand Activity CheckPurity->CheckCatalyst Purity OK Purify->CheckCatalyst NewCatalyst Use Fresh or Different Catalyst/Ligand CheckCatalyst->NewCatalyst Activity Suspect CheckInertness Ensure Reaction is Under Inert Atmosphere CheckCatalyst->CheckInertness Activity OK NewCatalyst->CheckInertness Degas Degas Solvents and Purge with N₂/Ar CheckInertness->Degas Oxygen Contamination Possible CheckBaseSolvent Re-evaluate Base and Solvent System CheckInertness->CheckBaseSolvent Inertness Confirmed Degas->CheckBaseSolvent OptimizeConditions Screen Different Bases and Solvents CheckBaseSolvent->OptimizeConditions Conditions Suboptimal Success Reaction Successful CheckBaseSolvent->Success Conditions OK OptimizeConditions->Success

A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Improving the stability of Benzofuran-3-boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzofuran-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the main causes of this compound degradation in solution?

    • How does pH affect the stability of this compound?

    • Which solvents are recommended for dissolving this compound to enhance stability?

    • How can I improve the stability of this compound for long-term storage in solution?

    • My Suzuki-Miyaura coupling reaction with this compound is failing. Could instability be the cause?

  • Troubleshooting Guides

    • Issue: Low or no yield in reactions.

    • Issue: Inconsistent results between experiments.

    • Issue: Observation of unexpected byproducts.

  • Experimental Protocols

    • Protocol 1: General Procedure for the Formation of a this compound MIDA Ester.

    • Protocol 2: General Procedure for the Formation of a Benzofuran-3-yl DABO Boronate.

    • Protocol 3: Monitoring Degradation using HPLC.

  • Quantitative Data Summary

  • Diagrams

Frequently Asked Questions (FAQs)

What are the main causes of this compound degradation in solution?

This compound, like many other heteroarylboronic acids, is susceptible to two primary degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of benzofuran. This process can be catalyzed by both acidic and basic conditions.

  • Oxidation: The boronic acid group can be oxidized, leading to the formation of various byproducts. This degradation pathway can be accelerated by the presence of oxygen and certain metal ions.

How does pH affect the stability of this compound?

The pH of the solution plays a critical role in the stability of this compound.[1]

  • Acidic to Neutral pH: In this range, the trigonal planar boronic acid form is predominant.

  • Basic pH (above pKa): As the pH increases above the pKa of the boronic acid (typically around 9 for arylboronic acids), the equilibrium shifts towards the more nucleophilic and reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][2] This anionic form is often more susceptible to degradation, particularly protodeboronation.[1]

Therefore, careful control of pH is essential. For many applications, maintaining a slightly acidic to neutral pH can help minimize degradation.

Which solvents are recommended for dissolving this compound to enhance stability?

While specific data for this compound is limited, general guidelines for arylboronic acids suggest the following:

  • Aprotic solvents: Solvents like dioxane, tetrahydrofuran (THF), and acetonitrile are generally preferred for dissolving boronic acids to minimize hydrolysis and protodeboronation, especially for short-term storage and immediate use in reactions.

  • Protic solvents: If protic solvents like water or alcohols are necessary for a reaction, it is crucial to use the solution immediately and consider the use of stabilizing derivatives.

For long-term storage, it is always recommended to store this compound as a solid under inert gas in a cool, dark, and dry place.[3]

How can I improve the stability of this compound for long-term storage in solution?

For enhanced stability, especially for long-term storage or use in reactions requiring harsh conditions, converting this compound to a more stable derivative is highly recommended. Two effective strategies are:

  • Formation of MIDA (N-methyliminodiacetic acid) boronates: MIDA boronates are exceptionally stable, crystalline solids that are tolerant to a wide range of reaction conditions.[4][5][6] They can undergo slow release of the active boronic acid under specific basic conditions, making them ideal for reactions like Suzuki-Miyaura coupling.[4][6]

  • Formation of DABO (diethanolamine) boronates: Diethanolamine complexes of heteroarylboronic acids, known as DABO boronates, are air-stable solids that can often be used directly in coupling reactions.[7][8] They offer a convenient and cost-effective way to stabilize sensitive boronic acids.

My Suzuki-Miyaura coupling reaction with this compound is failing. Could instability be the cause?

Yes, the instability of this compound is a common reason for the failure or low yield of Suzuki-Miyaura coupling reactions.[9][10] Degradation of the boronic acid before or during the reaction reduces the amount of active coupling partner available.

Troubleshooting steps to consider:

  • Use freshly prepared or properly stored boronic acid: Ensure the solid has been stored correctly and prepare solutions immediately before use.

  • Degas all solvents thoroughly: Oxygen can contribute to oxidative degradation of the boronic acid and deactivate the palladium catalyst.[9]

  • Optimize reaction conditions: Factors like the choice of base, solvent, and temperature can significantly impact the stability of the boronic acid.

  • Use a stabilized form: Consider converting the boronic acid to its MIDA or DABO ester to ensure its stability throughout the reaction.[4][6][11]

Troubleshooting Guides

Issue: Low or no yield in reactions.
Possible Cause Troubleshooting Suggestion
Degradation of this compound Prepare a fresh solution of the boronic acid immediately before use. Consider converting the boronic acid to a more stable MIDA or DABO boronate ester (see Protocols 1 & 2).
Oxygen contamination Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Inactive catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid deactivation.
Suboptimal reaction conditions Screen different bases, solvents, and temperatures. The choice of base is critical for both catalyst activity and boronic acid stability.[12]
Issue: Inconsistent results between experiments.
Possible Cause Troubleshooting Suggestion
Variable quality of this compound The purity of the boronic acid can vary between batches. Confirm the purity of your starting material. Storing the solid improperly can lead to gradual decomposition.
Inconsistent solution preparation Prepare solutions of the boronic acid consistently and use them immediately. Small variations in time between preparation and use can lead to different levels of degradation.
Atmospheric exposure Ensure a consistently inert atmosphere for each reaction setup to minimize oxidative degradation.
Issue: Observation of unexpected byproducts.
Possible Cause Troubleshooting Suggestion
Protodeboronation The presence of benzofuran as a byproduct is a strong indicator of protodeboronation.[11] Minimize this by using aprotic solvents, controlling the pH, or using a stabilized boronate ester.
Homocoupling of the boronic acid This can occur in the presence of oxygen.[9] Ensure rigorous degassing of solvents and a robust inert atmosphere.
Oxidative degradation products The formation of phenolic byproducts can result from oxidative degradation.[13][14][15] Protect the reaction from air and light.

Experimental Protocols

Protocol 1: General Procedure for the Formation of a this compound MIDA Ester

This protocol is adapted from general procedures for the synthesis of MIDA boronates.[16][17][18][19]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).

  • Add anhydrous dioxane to the flask.

  • Seal the flask and heat the mixture at 70-80 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The MIDA boronate product often precipitates from the solution and can be isolated by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or pentane) and dry under vacuum.

Protocol 2: General Procedure for the Formation of a Benzofuran-3-yl DABO Boronate

This protocol is adapted from a procedure for the synthesis of 2-benzofuranyl DABO boronate.[7]

Materials:

  • This compound

  • Diethanolamine (DEA)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane in an open flask at room temperature.

  • Add diethanolamine (1.0-1.1 equiv) dropwise to the stirring solution.

  • A precipitate of the DABO boronate should form.

  • Continue stirring for 20-30 minutes at room temperature.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

Protocol 3: Monitoring Degradation using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the degradation of this compound.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or ammonium acetate) is typically effective.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products (like benzofuran) absorb.

  • Sample Preparation: Dissolve the this compound in the desired solvent at a known concentration. Inject aliquots at specified time points to monitor the decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.

Quantitative Data Summary

Boronic AcidConditionsApproximate Half-life (t₀.₅)Reference
2-Pyridylboronic acidpH 7, 70 °C, 50% aq. dioxane~25-50 seconds[20]
3-Pyridylboronic acidpH 12, 70 °C, 50% aq. dioxane> 1 week[20]
5-Thiazolylboronic acidpH 7, 70 °C, 50% aq. dioxane~25-50 seconds[20]
2-Furanboronic acidStored as solid, on benchtop, under airSignificant decomposition after 15 days[4]
2-Furanboronic acid MIDA esterStored as solid, on benchtop, under airNo detectable decomposition after ≥60 days[4]

Note: This data is for illustrative purposes only and the stability of this compound may differ.

Diagrams

DegradationPathways B3BA This compound Protodeboronation Protodeboronation B3BA->Protodeboronation H+ or OH- catalyst Oxidation Oxidation B3BA->Oxidation O2, metal ions Benzofuran Benzofuran Protodeboronation->Benzofuran Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products

Caption: Primary degradation pathways of this compound.

StabilizationWorkflow cluster_instability Problem: Instability in Solution cluster_solutions Solutions B3BA This compound (unstable) MIDA Form MIDA Boronate B3BA->MIDA + MIDA anhydride DABO Form DABO Boronate B3BA->DABO + Diethanolamine Stable_MIDA Stable MIDA Ester MIDA->Stable_MIDA Stable_DABO Stable DABO Adduct DABO->Stable_DABO Reaction Use in Reaction (e.g., Suzuki Coupling) Stable_MIDA->Reaction Slow release of boronic acid Stable_DABO->Reaction Direct use

Caption: Workflow for stabilizing this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during catalytic reactions involving Benzofuran-3-boronic acid, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary suspects?

A1: Low yields in Suzuki-Miyaura reactions with heteroaryl boronic acids like this compound are often due to a combination of factors. The most common culprits include:

  • Catalyst Deactivation (Poisoning): The palladium catalyst is likely being poisoned by impurities in the reagents or solvents. Common poisons include sulfur compounds, and excess halide ions. The benzofuran moiety itself can sometimes interact with the catalyst in a way that inhibits its activity.

  • Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][2] This consumes your starting material without forming the desired product.

  • Poor Catalyst/Ligand Choice: The selected palladium precatalyst and ligand may not be optimal for this specific substrate, leading to slow catalytic turnover that allows side reactions to dominate.

  • Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to the oxidation of the palladium catalyst and homocoupling of the boronic acid, reducing the efficiency of the desired cross-coupling.

Q2: What are the signs of catalyst poisoning in my reaction?

A2: Catalyst poisoning can manifest in several ways:

  • The reaction starts but stalls before completion, leaving significant amounts of starting material.

  • The reaction mixture changes color in an unexpected way, for instance, a rapid formation of palladium black can indicate catalyst decomposition.

  • Inconsistent results between batches, even when following the same procedure, can point to varying levels of impurities in the reagents.

Q3: How can I minimize protodeboronation of this compound?

A3: To minimize protodeboronation, consider the following strategies:

  • Choice of Base: Use a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][4]

  • Reaction Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway.[1] However, this may require a more active catalyst system to maintain a reasonable reaction rate.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura coupling, excessive water can promote protodeboronation. Using anhydrous solvents can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from degradation until it is slowly released under the reaction conditions.[5]

Q4: Are there specific palladium catalysts or ligands that are recommended for benzofuran boronic acids?

A4: For challenging heteroaryl boronic acids, highly active catalyst systems are often required. Consider using palladium precatalysts paired with bulky, electron-rich phosphine ligands. For instance, catalysts like Pd(PPh₃)₄ and precatalysts combined with ligands such as XPhos have been used successfully in couplings with benzofuran-2-boronic acid, which may be applicable to the 3-isomer.[1][3] The use of a precatalyst that rapidly generates the active Pd(0) species can be crucial to "outrun" the decomposition of the unstable boronic acid.[6][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Catalyst Poisoning: Impurities in reagents or solvents.- Use high-purity, recently purchased reagents. - Purify solvents and degas them thoroughly before use. - Consider using a catalyst scavenger for the starting materials.
2. Protodeboronation: The boronic acid is degrading faster than it is coupling.- Optimize the base: switch to a weaker base (e.g., K₂CO₃, K₃PO₄).[3][4] - Lower the reaction temperature.[1] - Use a more stable derivative like a boronic ester.[5]
3. Inactive Catalyst: The chosen catalyst/ligand system is not effective.- Screen different palladium precatalysts and phosphine ligands (e.g., XPhos, SPhos).[1] - Ensure the precatalyst is properly activated.
Reaction Stalls Before Completion 1. Progressive Catalyst Deactivation: The catalyst is being slowly poisoned during the reaction.- Increase catalyst loading. - Add the boronic acid slowly over the course of the reaction using a syringe pump.
2. Insufficient Base: The base is being consumed or is not strong enough.- Increase the equivalents of base. - Switch to a stronger, non-nucleophilic base if appropriate for the substrate.
Formation of Homocoupling Product 1. Oxygen in the Reaction: Inadequate inert atmosphere leads to oxidative side reactions.- Ensure thorough degassing of all solvents and the reaction vessel. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
2. Use of Pd(II) Precatalyst: Slow reduction of Pd(II) to the active Pd(0) can promote homocoupling.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that is known to rapidly generate Pd(0).[6][7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings involving benzofuran boronic acids. Note that the available literature primarily focuses on the 2-isomer, but these conditions can serve as a starting point for optimizing reactions with this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Arylbenzofurans [4]

EntryPalladium Source (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂ (3)K₂CO₃EtOH/H₂O (1:1)80455
2Pd(OAc)₂ (3)K₂CO₃EtOH/H₂O (1:1)80461
3Pd(II) Complex (3)K₂CO₃EtOH/H₂O (1:1)80491
4Pd(II) Complex (3)NEt₃EtOH/H₂O (1:1)80428
5Pd(II) Complex (3)NaOHEtOH/H₂O (1:1)80478
6Pd(II) Complex (3)K₂CO₃DMF804Trace
7Pd(II) Complex (3)K₂CO₃DMSO804Trace

Table 2: Substrate Scope for the Coupling of 2-(4-bromophenyl)benzofuran with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran98
24-Methylphenylboronic acid2-(4'-methyl-[1,1'-biphenyl]-4-yl)benzofuran95
34-Fluorophenylboronic acid2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)benzofuran92
44-Chlorophenylboronic acid2-(4'-(chloro)-[1,1'-biphenyl]-4-yl)benzofuran93
52-Methylphenylboronic acid2-(2'-methyl-[1,1'-biphenyl]-4-yl)benzofuran85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_purity Are reagents and solvents pure and oxygen-free? start->check_purity check_catalyst Is the catalyst system active and appropriate? check_boronic_acid Is the boronic acid stable under reaction conditions? check_catalyst->check_boronic_acid Yes sol_catalyst Screen different Pd precatalysts and ligands (e.g., XPhos, SPhos). Increase catalyst loading. check_catalyst->sol_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_boronic_acid->check_conditions Yes sol_boronic_acid Use a weaker base (K2CO3, K3PO4). Lower reaction temperature. Use a boronic ester derivative. check_boronic_acid->sol_boronic_acid No sol_conditions Optimize base, solvent, and temperature. Ensure proper degassing. check_conditions->sol_conditions No end Improved Yield check_conditions->end Yes check_purity->check_catalyst Yes sol_purity Use high-purity reagents. Thoroughly degas solvents. check_purity->sol_purity No sol_catalyst->check_boronic_acid sol_boronic_acid->check_conditions sol_conditions->end sol_purity->check_catalyst

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Catalyst_Poisoning_Causes cluster_sources Potential Sources of Catalyst Poisons cluster_poisons Common Catalyst Poisons reagents Reagents: Aryl Halide Boronic Acid sulfur Sulfur Compounds reagents->sulfur other_heterocycles Other N/S-Heterocycles reagents->other_heterocycles solvents Solvents solvents->sulfur atmosphere Atmosphere oxygen Oxygen atmosphere->oxygen catalyst Palladium Catalyst (Active Pd(0)) sulfur->catalyst halides Excess Halide Ions halides->catalyst oxygen->catalyst other_heterocycles->catalyst deactivated_catalyst Deactivated Catalyst (e.g., Pd-S species, Pd-black) catalyst->deactivated_catalyst Poisoning

Caption: Potential causes and sources of palladium catalyst poisoning.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Benzofuran-3-boronic Acid and Benzofuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of benzofuran-3-boronic acid and benzofuran-2-boronic acid, two key building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications. While extensive data is available for the well-established benzofuran-2-boronic acid, this guide also collates the available information for the less-explored this compound to offer a comprehensive overview for synthetic chemists.

Introduction

Benzofuran derivatives are integral scaffolds in a multitude of natural products and pharmacologically active compounds.[1] The functionalization of the benzofuran nucleus, particularly through carbon-carbon bond formation, is a cornerstone of modern medicinal chemistry. Boronic acids, serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are indispensable tools for this purpose. The positional isomerism of the boronic acid group on the benzofuran ring, at either the C2 or C3 position, significantly influences the reagent's stability, reactivity, and the scope of its applications.

Physicochemical Properties and Reactivity Overview

The reactivity of arylboronic acids is governed by a combination of electronic and steric factors. The electron density at the carbon atom bearing the boronic acid group plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Benzofuran-2-boronic acid is the more extensively studied and commercially available isomer. The C2 position of benzofuran is electronically analogous to the ortho position of a phenol, making it relatively electron-rich and thus generally more reactive in Suzuki-Miyaura couplings.

This compound , in contrast, is less common. The C3 position is adjacent to the oxygen atom but is also part of the fused benzene ring system. Its electronic properties are more complex and can be influenced by the overall aromatic system. Theoretical studies on the related benzofuran-carboxylic acids suggest differences in the electronic distribution between the 2- and 3-substituted isomers, which likely extend to the boronic acids and influence their reactivity.[2]

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most common application for benzofuran boronic acids, enabling the synthesis of 2- and 3-arylbenzofurans.

Benzofuran-2-boronic Acid: A Wealth of Data

Benzofuran-2-boronic acid has been successfully coupled with a wide array of aryl and heteroaryl halides and triflates. High yields are often achieved under relatively mild conditions.

Table 1: Performance of Benzofuran-2-boronic Acid in Suzuki-Miyaura Coupling with Various Aryl Halides [3]

EntryAryl HalideProductYield (%)
14-Chlorobenzonitrile4-(Benzofuran-2-yl)benzonitrile92
24-Bromobenzonitrile4-(Benzofuran-2-yl)benzonitrile90
31-Bromo-4-nitrobenzene2-(4-Nitrophenyl)benzofuran95
44-Bromoanisole2-(4-Methoxyphenyl)benzofuran98
52-Bromotoluene2-(o-Tolyl)benzofuran85

Reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a solvent system such as a mixture of an organic solvent and water.

This compound: An Emerging Reagent

Direct and extensive comparative data for the Suzuki-Miyaura coupling of this compound is limited in the current literature. However, studies on the synthesis of 3-substituted benzofuran derivatives provide insights into its potential reactivity. For instance, the synthesis of 3-substituted-benzofuran-2-carboxylic esters has been reported, indicating that functionalization at the C3 position is synthetically accessible.[4] The reactivity is expected to be influenced by the specific reaction conditions and the nature of the coupling partner.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura reactions involving benzofuran boronic acids.

General Protocol for Suzuki-Miyaura Coupling of Benzofuran-2-boronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • Benzofuran-2-boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide, benzofuran-2-boronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][5]

Mechanistic Considerations and Workflow

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the reactivity of benzofuran boronic acids.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Oxidative Addition B Transmetalation C Reductive Elimination Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X ArX Ar-X ArPdBenzofuran Ar-Pd(II)-Benzofuran ArPdX->ArPdBenzofuran Benzofuran-B(OH)₂ (Base) BenzofuranB Benzofuran-B(OH)₂ ArPdBenzofuran->Pd0 Product Product Ar-Benzofuran

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key step where the nature of the boronic acid isomer is critical is the transmetalation step. The rate of this step is influenced by the nucleophilicity of the organic group attached to the boron atom.

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

Benzofuran-2-boronic acid is a well-established and highly reactive building block for the synthesis of 2-arylbenzofurans via Suzuki-Miyaura cross-coupling. Its reactivity profile is supported by a large body of experimental data. In contrast, this compound remains a less-explored reagent. Based on fundamental principles of organic chemistry, its reactivity is anticipated to differ from the 2-isomer due to distinct electronic and steric environments at the C3 position.

For researchers and drug development professionals, the choice between these two isomers will depend on the desired substitution pattern of the target molecule. While benzofuran-2-boronic acid offers a reliable and high-yielding route to 2-arylbenzofurans, further research into the reactivity and optimization of coupling reactions with this compound is warranted. Such studies will undoubtedly expand the synthetic toolbox for accessing novel 3-arylbenzofuran scaffolds, which may possess unique pharmacological properties and contribute to the development of new therapeutic agents. It is recommended that for novel applications involving this compound, initial reaction screening and optimization be performed to establish efficient coupling conditions.

References

A Comparative Guide to Palladium Catalysts for Benzofuran-3-boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, particularly for the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. Benzofuran derivatives, in particular, are key scaffolds in many biologically active molecules. The choice of an effective palladium catalyst for the coupling of substrates like benzofuran-3-boronic acid is critical for achieving high yields, minimizing reaction times, and ensuring process robustness.

This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of this compound. The performance of traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is compared with more modern catalysts featuring bulky, electron-rich phosphine ligands. This comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is influenced by several factors, including the nature of the coupling partner (aryl halide or triflate), desired reaction conditions, and the inherent stability of the boronic acid. Heteroaryl boronic acids, including benzofuran derivatives, can be prone to decomposition (protodeboronation), making the efficiency of the catalytic system crucial.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2-BromobenzofuranK₂CO₃Toluene/Ethanol/Water8012High (not specified)Not specified[1]
Pd(PPh₃)₄Aryl BromideK₂CO₃Dimethoxyethane (DME)80Overnight~40-9810[2]
Pd(dppf)Cl₂5-Bromonicotinic AcidK₂CO₃DME802High (not specified)Not specified[3]
Pd(OAc)₂ / SPhosAryl HalideK₃PO₄Toluene/Water11024~725[4]
Pd₂(dba)₃ / XPhosHeteroaryl-2-boronic acid / Nitroaryl HalideEt₃NTHF/H₂O404High (not specified)0.5[5]
Custom Pd(II) Complex2-(4-Bromophenyl)benzofuranK₂CO₃EtOH/H₂O804973[3]

Note: The data presented is compiled from studies on benzofuran derivatives and analogous heteroaryl substrates to provide a representative comparison. Direct comparison of yields is challenging due to variations in substrates and reaction conditions across different studies.

Discussion of Catalyst Performance

Traditional Catalysts:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This has been a widely used catalyst for Suzuki-Miyaura couplings.[2] It is commercially available and effective for a range of substrates. However, it can require higher catalyst loadings and elevated temperatures. Its sensitivity to air also necessitates careful handling.[6] For substrates prone to decomposition, the potentially longer reaction times with Pd(PPh₃)₄ could lead to lower yields.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst generally offers greater thermal stability and is often more effective for challenging substrates compared to Pd(PPh₃)₄.[6] The dppf ligand's larger bite angle and electron-donating properties can facilitate the reductive elimination step of the catalytic cycle. It is also less sensitive to air than Pd(0) sources like Pd(PPh₃)₄.

Modern Catalysts with Bulky Phosphine Ligands (Buchwald Ligands):

  • Catalyst Systems with SPhos, XPhos, and similar ligands : The development of bulky, electron-rich monophosphine ligands by Buchwald and others has revolutionized palladium-catalyzed cross-coupling reactions.[7][8] These ligands, when combined with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts that can:

    • Promote the coupling of challenging substrates, including heteroaryl chlorides.[9]

    • Operate at lower catalyst loadings.[5]

    • Proceed under milder reaction conditions, which is particularly beneficial for unstable boronic acids.[4]

The enhanced activity of these catalysts is attributed to the steric bulk and electron-donating ability of the ligands, which promote the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of this compound, a catalyst system employing a ligand like SPhos or XPhos would be a strong candidate for achieving high yields and efficiency.[8]

Experimental Protocols

Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These can be adapted based on the specific substrates and catalyst system chosen.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Dimethoxyethane (DME, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the aryl bromide, this compound, and cesium carbonate.

  • Add degassed DME to the vessel.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation lab1 Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Couplingdot

// Nodes A [label="1. Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Weigh Aryl Halide,\nthis compound,\nand Base"]; C [label="Place in a dry\nreaction vessel"]; D [label="Evacuate and backfill\nwith inert gas"]; E [label="2. Reagent Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Add degassed solvent"]; G [label="Add Palladium Catalyst"]; H [label="3. Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Heat to desired\ntemperature with stirring"]; J [label="Monitor progress by\nTLC or LC-MS"]; K [label="4. Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Cool to room temperature"]; M [label="Aqueous work-up\n(e.g., Ethyl Acetate/Water)"]; N [label="Dry and concentrate\nthe organic phase"]; O [label="5. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; P [label="Column Chromatography"]; Q [label="Characterization of\nthe pure product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; N -> O; O -> P; P -> Q; }

References

A Comparative Guide to Analytical Methods for Determining the Purity of Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates like Benzofuran-3-boronic acid is critical for ensuring the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data derived from closely related compounds.

Common Impurities in this compound

The purity analysis of this compound must consider potential impurities arising from its synthesis and degradation. Common impurities for heteroaryl boronic acids include:

  • Benzofuran: Formed via protodeboronation, where the carbon-boron bond is cleaved.

  • Homocoupling Product (Bis-benzofuran): Dimerization of the boronic acid, often catalyzed by residual palladium from the synthesis.

  • Benzofuran-3-boronic Anhydride (Boroxine): A cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules. Boronic acids often exist in equilibrium with their corresponding boroxines.[1]

  • Oxidative Degradation Product (3-Hydroxybenzofuran): Results from the oxidation of the carbon-boron bond.

A combination of analytical methods is often necessary for a complete purity profile. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific purity attribute being measured, from quantifying the main component to identifying trace impurities.

Method Principle Applicability for this compound Advantages Limitations
HPLC-UV Separation based on polarity with UV detection.Assay of the main component and non-volatile impurities.Robust, quantitative, and widely available. Ideal for stability-indicating methods.[2]May require method development to separate closely related impurities.
GC-MS Separation of volatile compounds by boiling point and polarity, with mass spectrometry detection.Identification and quantification of volatile impurities like benzofuran.High sensitivity and specificity for volatile compounds.[1][3]Not suitable for non-volatile boronic acids without derivatization.[1]
¹H NMR Provides structural information based on the chemical environment of hydrogen atoms.Structural confirmation and estimation of purity by comparing integrals of the analyte and impurity signals.Non-destructive and provides unambiguous structural information.Signal overlap can complicate quantification in complex mixtures.
¹¹B NMR Specific for boron-containing species.Distinguishes between the trigonal boronic acid and its tetrahedral boroxine anhydride.[1]Directly probes the boron environment, confirming the presence and state of the boronic acid functionality.Not quantitative without careful calibration; requires a multinuclear NMR spectrometer.
qNMR Quantitative analysis using an internal standard with a known concentration.Provides an absolute purity value for the main component.A primary ratio method, highly accurate and precise, traceable to SI units.[4]Requires a certified reference material as an internal standard.
Titration Acid-base titration, often with a polyol to enhance the acidity of the boronic acid.Assay of the total boronic acid content.Simple, inexpensive, and provides a measure of the total acidic content.Not specific; will titrate any acidic impurity and does not provide information on neutral impurities.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following are generalized protocols that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

  • Quantification: Use an external standard calibration curve of this compound and any available impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for detecting volatile impurities such as benzofuran. Analysis of the boronic acid itself would require a derivatization step to increase its volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: An initial temperature of around 50-70°C, followed by a ramp to a final temperature of 250-300°C.[1]

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and purity assessment.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆. CD₃OD is often preferred to minimize peak broadening from oligomerization.[1]

    • Procedure: Dissolve the sample in the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Analysis: Identify impurity signals by their chemical shifts and coupling patterns. Purity can be estimated by integrating the signals of the main compound and the impurities.

  • ¹¹B NMR:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals can provide the ratio of the two species.

Visualizing the Workflow

Diagrams can help to clarify complex relationships and workflows.

PurityAnalysisWorkflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_results Purity Assessment Sample This compound Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR Assay Assay vs. Standard HPLC->Assay NonVolatile Non-Volatile Impurities HPLC->NonVolatile Volatile Volatile Impurities (e.g., Benzofuran) GCMS->Volatile Structural Structural Confirmation NMR->Structural Boroxine Boroxine Content NMR->Boroxine

Overall workflow for the purity analysis of this compound.

ImpurityFormation B3BA This compound Protodeboronation Protodeboronation B3BA->Protodeboronation Dimerization Dimerization (Pd-catalyzed) B3BA->Dimerization Dehydration Dehydration (3 molecules) B3BA->Dehydration Oxidation Oxidation B3BA->Oxidation Benzofuran Benzofuran Protodeboronation->Benzofuran Homocoupling Bis-benzofuran Dimerization->Homocoupling Boroxine Boroxine Anhydride Dehydration->Boroxine Hydroxy 3-Hydroxybenzofuran Oxidation->Hydroxy

References

A Comparative Guide to the Synthesis of 3-Arylbenzofurans: Benzofuran-3-boronic Acid Reactions vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of an aryl group at the 3-position of the benzofuran ring often enhances pharmacological activity, making the synthesis of 3-arylbenzofurans a significant focus in medicinal chemistry. This guide provides an objective comparison of the primary synthetic route utilizing Benzofuran-3-boronic acid in Suzuki-Miyaura cross-coupling reactions against a prominent alternative: direct C-H arylation. The performance of these methods is evaluated based on experimental data for yield, substrate scope, and reaction conditions.

Performance Comparison: Suzuki-Miyaura Coupling vs. Direct C-H Arylation

The synthesis of 3-arylbenzofurans is predominantly achieved through two powerful palladium-catalyzed reactions. The choice between the Suzuki-Miyaura coupling of a pre-functionalized this compound and the direct C-H arylation of a benzofuran substrate depends on factors such as starting material availability, desired substrate scope, and tolerance to functional groups.

Method 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a robust and versatile method for carbon-carbon bond formation, involving the coupling of an organoboron compound (in this case, this compound) with an aryl halide. This method offers high reliability and generally good to excellent yields.

Method 2: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical alternative, as it circumvents the need for pre-functionalization of the benzofuran ring with a boronic acid group. This approach involves the direct coupling of a C-H bond on the benzofuran ring with an aryl halide. While offering a more streamlined process, the regioselectivity and yields can be highly dependent on the directing group and reaction conditions.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of the Suzuki-Miyaura coupling and direct C-H arylation for the synthesis of 3-arylbenzofurans.

Table 1: Synthesis of 2-Substituted-3-arylbenzofurans via Direct C-H Arylation [1][2]

This table showcases the yields for the palladium-catalyzed direct C3 arylation of 2-substituted benzofurans with various aryl bromides. This method provides an efficient route to 2,3-disubstituted benzofurans.

2-Substituted BenzofuranAryl BromideCatalystBaseSolventTemp (°C)Yield (%)
2-Methylbenzofuran4-BromoanisolePd(OAc)₂KOAcDMAc15085
2-Methylbenzofuran4-BromobenzonitrilePd(OAc)₂KOAcDMAc15090
2-Phenylbenzofuran4-BromoanisolePd(OAc)₂KOAcDMAc15078
2-Phenylbenzofuran4-BromotoluenePd(OAc)₂KOAcDMAc15082
2-Acetylbenzofuran4-BromoanisolePd(OAc)₂KOAcDMAc15075

Table 2: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran [3]

While specific data for the Suzuki-Miyaura coupling of this compound is less commonly tabulated, this data for the coupling of a 2-substituted benzofuran with various arylboronic acids illustrates the typical high efficiency of this reaction. This serves as a relevant proxy for the expected performance of the isomeric this compound.

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O (1:1)8095
4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O (1:1)8097
4-Methylphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O (1:1)8098
4-Chlorophenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O (1:1)8092
2-Methylphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O (1:1)8085

Experimental Protocols

General Procedure for Palladium-Catalyzed C3-Arylation of 2-Substituted Benzofurans[1][2]

To a reaction tube are added the 2-substituted benzofuran (1.0 equiv), the aryl bromide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and potassium acetate (KOAc, 2.0 equiv). The tube is sealed and dimethylacetamide (DMAc) is added as the solvent. The reaction mixture is then heated at 150 °C for the appropriate time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-3-arylbenzofuran.

General Procedure for Suzuki-Miyaura Coupling[3]

In a reaction flask, the bromo-substituted benzofuran (1.0 equiv), the respective arylboronic acid (1.5 equiv), a palladium catalyst (e.g., a custom Pd(II) complex, 3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) are dissolved in a suitable solvent system, often a mixture of an organic solvent and water (e.g., EtOH/H₂O 1:1). The resulting suspension is stirred at an elevated temperature (e.g., 80 °C) for several hours. Upon completion, the reaction mixture is cooled to room temperature and brine is added. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by chromatography to yield the desired aryl-substituted benzofuran.

Mandatory Visualizations

Suzuki_Miyaura_Coupling ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation BoronicAcid This compound (BF-B(OH)2) Boronate [BF-B(OH)3]- BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation ArPdBF Ar-Pd(II)-BF Transmetalation->ArPdBF RedElim Reductive Elimination ArPdBF->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylbenzofuran (Ar-BF) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Direct_CH_Arylation Benzofuran Benzofuran (BF-H) CH_Activation C-H Activation (Concerted Metalation- Deprotonation) Benzofuran->CH_Activation ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->CH_Activation Intermediate Ar-Pd(II)-BF CH_Activation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylbenzofuran (Ar-BF) RedElim->Product Base Base Base->CH_Activation

Caption: Plausible catalytic cycle for direct C-H arylation of benzofuran.

Conclusion

Both the Suzuki-Miyaura coupling of this compound and direct C-H arylation are highly effective methods for the synthesis of 3-arylbenzofurans. The Suzuki-Miyaura reaction is a well-established and predictable method that consistently provides high yields, though it requires the synthesis of the boronic acid precursor. Direct C-H arylation offers a more atom- and step-economical approach by avoiding this pre-functionalization step. The choice of method will ultimately depend on the specific synthetic target, the availability and cost of starting materials, and the desired functional group tolerance. For complex molecules where reliability and high yield are paramount, the Suzuki-Miyaura approach may be preferred. For syntheses where atom economy and a shorter synthetic route are critical, direct C-H arylation presents a compelling alternative.

References

Benchmarking Suzuki Coupling Protocols for Heteroaryl Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical and materials science industries, for the construction of carbon-carbon bonds.[1] However, the use of heteroaryl boronic acids as coupling partners presents unique challenges, including poor solubility, catalyst deactivation by Lewis-basic heteroatoms, and a propensity for protodeboronation.[2][3] This guide provides a comparative analysis of various protocols to address these challenges, offering researchers a benchmark for selecting and optimizing reaction conditions for the successful Suzuki coupling of heteroaryl boronic acids.

Overcoming Key Challenges in Heteroaryl Suzuki Couplings

Several strategies have been developed to mitigate the inherent difficulties associated with heteroaryl boronic acids:

  • Protodeboronation: This undesired side reaction, where the carbon-boron bond is cleaved by a proton source, is a significant issue, especially with electron-rich or unstable heteroaryl boronic acids.[4][5] The use of anhydrous conditions, stronger bases, or more stable boronic acid surrogates can minimize this pathway.[5]

  • Catalyst Deactivation: The lone pair electrons on heteroatoms (e.g., nitrogen in pyridine) can coordinate to the palladium catalyst, leading to deactivation.[2] The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can often overcome this issue by promoting the desired catalytic cycle.[6][7]

  • Solubility: Heteroaryl compounds can exhibit poor solubility in common organic solvents.[2] The choice of solvent system is therefore critical, with polar aprotic solvents or aqueous mixtures often being employed.[8]

  • Boronic Acid Stability and Reactivity: The stability and reactivity of boronic acids can be enhanced by converting them into derivatives such as boronic esters (e.g., pinacol or MIDA esters) or potassium organotrifluoroborates.[9][10] These derivatives often exhibit improved stability and can slowly release the active boronic acid under the reaction conditions, minimizing side reactions.[4][11]

Comparative Data of Suzuki Coupling Protocols

The following table summarizes the performance of various Suzuki coupling protocols for a selection of heteroaryl boronic acids, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Heteroaryl Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Furanboronic acid4-BromobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O80495[12]
2-Thiopheneboronic acid4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892[13]
3-Pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O801285[2]
2-Pyridylboronic acid4-BromotoluenePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1001678[9]
1-Boc-pyrazole-4-boronic acid4-ChlorobenzonitrilePdCl₂(dppf)Cs₂CO₃1,4-Dioxane1002491[9]
Benzofuran-2-boronic acid4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1001692[9]
Thiophene-3-boronic acid2-ChloropyrimidinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001888[13]
Pyrimidine-5-boronic acid4-BromoacetophenonePd-CataCXium A-G3TMSOKDME25377[2]

Experimental Protocols

Below are detailed methodologies for two distinct and effective Suzuki coupling protocols for heteroaryl boronic acids.

Protocol 1: Buchwald-Type Conditions for General Heteroaryl Couplings [9]

This protocol is broadly applicable to a range of heteroaryl boronic acids and aryl halides, employing a bulky biarylphosphine ligand.

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the aryl halide (1.0 mmol), the heteroaryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Potassium phosphate (K₃PO₄, 3.0 mmol) is added, followed by the addition of degassed t-amyl alcohol (5 mL).

  • Reaction: The vial is sealed and the mixture is stirred vigorously at 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Anhydrous Suzuki Coupling for Challenging Heteroaryl Boronic Esters [2]

This method utilizes a neopentyl boronic ester and anhydrous conditions to couple challenging heteroaryl substrates at room temperature.

  • Reaction Setup: To a dried reaction vessel under an argon atmosphere, add the heteroaryl bromide (1.0 mmol), the neopentyl heteroarylboronic ester (1.1 mmol), and the Pd-CataCXium A-G3 precatalyst (0.03 mmol, 3 mol%).

  • Reagent Addition: Add trimethyl borate (3.0 mmol) and potassium trimethylsilanolate (TMSOK, 1.2 mmol).

  • Solvent Addition: Add anhydrous dimethoxyethane (DME, 5 mL).

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental catalytic cycle and a generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OAP R1-Pd(II)L_n-X Pd0->OAP Oxidative Addition Trans R1-Pd(II)L_n-R2 OAP->Trans Transmetalation Trans->Pd0 RE R1-R2 Trans->RE Reductive Elimination R1X R1-X R1X->OAP R2BY2 R2-B(OR)2 R2BY2->Trans Base Base Base->Trans Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Quench Reaction & Aqueous Work-up D->E F Dry Organic Layer E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Isolated Product H->I

References

A Comparative Guide to Alternatives for Benzofuran-3-boronic Acid in Suzuki-Miyaura Cross-Coupling and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of 3-Arylbenzofurans.

The benzofuran scaffold is a privileged motif in medicinal chemistry and materials science, with benzofuran-3-boronic acid serving as a key building block for the synthesis of 3-arylbenzofurans via the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability and handling challenges associated with some boronic acids have spurred the development of more robust alternatives. This guide provides an objective comparison of this compound with its primary alternatives—potassium benzofuran-3-yltrifluoroborate and benzofuran-3-yl MIDA boronate—in the context of Suzuki-Miyaura cross-coupling. Furthermore, it explores decarboxylative coupling of benzofuran-3-carboxylic acid as an orthogonal synthetic strategy.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boron reagent can significantly impact reaction outcomes, particularly in terms of yield, reaction time, and ease of handling. Below is a comparative summary of this compound and its alternatives for the synthesis of 3-(p-tolyl)benzofuran from 4-bromotoluene.

ReagentStructureKey AdvantagesTypical Yield (%)
This compound Readily available, well-established reactivity.75-85 (literature reported)
Potassium Benzofuran-3-yltrifluoroborate Bench-stable crystalline solid, resistant to protodeboronation, easy to handle.[1][2]85-95 (representative)[1][2]
Benzofuran-3-yl MIDA boronate Exceptionally stable to air and moisture, compatible with chromatography, allows for slow release of the boronic acid.[3][4]80-90 (representative)[3][4]
Benzofuran-3-carboxylic acid (via Decarboxylative Coupling) Avoids the use of organoboron reagents, utilizes a readily available starting material.[5]70-80 (representative)[5]

Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and ligand choice. The yield for this compound is based on literature reports for similar couplings, while the yields for the alternatives are representative of their general performance advantage for heteroaryl systems due to enhanced stability.

Experimental Protocols

Detailed methodologies for the synthesis of 3-(p-tolyl)benzofuran using each of the compared reagents are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and substrate scope.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene

Materials:

  • This compound (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with the inert gas three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(p-tolyl)benzofuran.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Benzofuran-3-yltrifluoroborate with 4-Bromotoluene

Materials:

  • Potassium benzofuran-3-yltrifluoroborate (1.1 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, combine potassium benzofuran-3-yltrifluoroborate, 4-bromotoluene, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Add a mixture of ethanol and water (e.g., 3:1 ratio).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-(p-tolyl)benzofuran.[1][2]

Protocol 3: Suzuki-Miyaura Coupling of Benzofuran-3-yl MIDA boronate with 4-Bromotoluene

Materials:

  • Benzofuran-3-yl MIDA boronate (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • PdCl₂(dtbpf) (2 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • 2 wt. % TPGS-750-M/H₂O (surfactant in water)

Procedure:

  • To a reaction vial, add benzofuran-3-yl MIDA boronate, 4-bromotoluene, PdCl₂(dtbpf), and triethylamine.

  • Add the 2 wt. % TPGS-750-M/H₂O solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and filter the resulting precipitate.

  • Wash the solid with water and dry to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography to yield 3-(p-tolyl)benzofuran.[3]

Protocol 4: Decarboxylative Coupling of Benzofuran-3-carboxylic acid with 4-Bromotoluene

Materials:

  • Benzofuran-3-carboxylic acid (1.5 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine benzofuran-3-carboxylic acid, 4-bromotoluene, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add DMF as the solvent.

  • Seal the tube and heat the mixture to 140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 3-(p-tolyl)benzofuran.

Visualizing the Synthetic Pathways

To further clarify the relationships between these synthetic approaches, the following diagrams illustrate the core transformations.

Suzuki_Miyaura_Workflow cluster_reagents Boron Reagents BoronicAcid This compound Catalyst Pd Catalyst + Base BoronicAcid->Catalyst Trifluoroborate Potassium Benzofuran-3-yl trifluoroborate Trifluoroborate->Catalyst MIDABoronate Benzofuran-3-yl MIDA boronate MIDABoronate->Catalyst ArylHalide 4-Bromotoluene ArylHalide->Catalyst Product 3-(p-tolyl)benzofuran Catalyst->Product

Suzuki-Miyaura coupling workflow.

Decarboxylative_Coupling_Workflow CarboxylicAcid Benzofuran-3-carboxylic acid Catalyst Cu Catalyst + Base CarboxylicAcid->Catalyst ArylHalide 4-Bromotoluene ArylHalide->Catalyst Product 3-(p-tolyl)benzofuran Catalyst->Product CO2 CO₂ Catalyst->CO2

Decarboxylative coupling workflow.

Conclusion

While this compound remains a widely used reagent, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and ease of handling, which can translate to more reliable and reproducible reaction outcomes. Potassium benzofuran-3-yltrifluoroborates are particularly noted for their high stability and good yields in cross-coupling reactions.[1][2] Benzofuran-3-yl MIDA boronates provide an additional level of stability and are amenable to slow-release conditions, which can be beneficial for sensitive substrates.[3][4] For syntheses where avoiding boron chemistry is desirable, the decarboxylative coupling of benzofuran-3-carboxylic acid presents a viable, albeit sometimes lower-yielding, alternative. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, scalability, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 3-arylbenzofurans.

References

A Comparative Guide to the Mechanistic Nuances of Benzofuran-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Benzofuran-3-boronic acid, a key heterocyclic building block, presents a unique reactivity profile. This guide provides an objective, data-driven comparison of its performance in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, offering insights into its reactivity, stability, and optimal applications.

Benzofuran moieties are prevalent in a vast array of biologically active compounds and natural products, making the development of efficient synthetic routes to functionalized benzofurans a significant focus in medicinal chemistry.[1][2][3] Palladium- and copper-catalyzed cross-coupling reactions utilizing boronic acids have emerged as powerful tools for this purpose. While benzofuran-2-boronic acid has been more extensively studied, understanding the mechanistic behavior of this compound is crucial for expanding the synthetic toolbox.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[3] The performance of this compound in this reaction is influenced by factors such as the choice of catalyst, base, solvent, and the nature of the coupling partner.

While direct, side-by-side quantitative comparisons with its 2-isomer are limited in the literature, analysis of reported yields provides valuable insights. Generally, the fused benzene ring in benzofuran boronic acids confers a favorable balance of electronic properties and stability, leading to high yields under relatively mild conditions.[4]

Table 1: Comparative Yields in Suzuki-Miyaura Reactions

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound derivativeAryl halidesPd(PPh₃)₄K₃PO₄1,4-dioxane/water9012-1667-89[5]
Benzofuran-2-boronic acid2-Chloro-4,6-dimethoxypyrimidinePd(dppf)Cl₂K₂CO₃Dioxane80491[4]
Furan-3-boronic acid2-Chloro-4,6-dimethoxypyrimidinePd(dppf)Cl₂K₂CO₃Dioxane80475[4]
Phenylboronic acid2-(4-Bromophenyl)benzofuranPd(II) complexK₂CO₃EtOH/H₂O80492[3]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

The data suggests that both benzofuran-2- and -3-boronic acids are effective coupling partners in Suzuki-Miyaura reactions, often providing good to excellent yields. The choice between the two isomers may depend on the specific synthetic target and the electronic and steric properties of the coupling partners.

Mechanistic Considerations and Side Reactions

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the boronic acid primarily influences the transmetalation step. The pKa of the boronic acid is a critical factor, affecting the rate of transmetalation and the propensity for a common side reaction: protodeboronation.[4]

Protodeboronation , the cleavage of the C-B bond by a proton source, is a significant decomposition pathway for many heteroaryl boronic acids, leading to reduced yields. Studies have shown that 2-heteroaryl boronic acids can be particularly susceptible to this side reaction. While specific kinetic data for this compound is scarce, the general stability of the benzofuran ring system suggests it is a relatively robust substrate compared to simpler five-membered heteroaryl boronic acids like furan-2-boronic acid.[4]

To mitigate protodeboronation and enhance stability, boronic acids can be converted to more stable derivatives such as potassium trifluoroborates or diethanolamine (DABO) boronates.[6][7]

Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling reaction offers a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts. This reaction provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

While the Chan-Lam coupling of arylboronic acids with amines and alcohols is well-established, detailed studies specifically employing this compound are less common. However, the general principles of the reaction can be applied. The reaction is believed to proceed through a Cu(III) intermediate, and its efficiency can be influenced by the choice of copper source, ligand, base, and solvent.[8][9][10]

Table 2: Representative Conditions for Chan-Lam Amination

Boronic Acid TypeAmine/AlcoholCopper SourceBaseSolventTemp. (°C)Reference
Benzylic boronic estersAnilinesCu(OAc)₂Cs₂CO₃Methanol/Pyridine50-65[8]
Arylboronic acidsAnilinesCu(OAc)₂Et₃NCH₂Cl₂Room Temp.General Protocol

Given the reactivity of other aryl and heteroaryl boronic acids in Chan-Lam couplings, it is expected that this compound would be a viable substrate for the formation of 3-aminobenzofurans and 3-alkoxy/aryloxybenzofurans, which are important motifs in medicinal chemistry.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is adapted from a reported synthesis of functionalized benzofuran esters.[5]

  • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound derivative (1.1 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄) (2.0 equivalents).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Chan-Lam Amination

This generalized protocol is based on established methods for the copper-catalyzed amination of arylboronic acids.

  • To a reaction vessel, add the this compound (1.0 equivalent), the amine (1.2 equivalents), a copper catalyst such as copper(II) acetate (Cu(OAc)₂, 10 mol%), and a base, for example, triethylamine (Et₃N) or pyridine (2.0 equivalents).

  • Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or methanol.

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. While it demonstrates good reactivity in Suzuki-Miyaura cross-coupling reactions, careful consideration of reaction conditions is necessary to minimize side reactions such as protodeboronation. Its application in Chan-Lam couplings, though less explored, holds significant promise for the efficient construction of C-N and C-O bonds. Further mechanistic studies and the generation of quantitative kinetic data will be invaluable for the continued optimization of reactions involving this important heterocyclic reagent and for enabling the rational design of novel synthetic routes in drug discovery and materials science.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Couplings with Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, rate, and overall success. This guide provides a comparative kinetic analysis of benzofuran-3-boronic acid in Suzuki couplings, offering insights into its performance relative to other boronic acids. While direct quantitative kinetic data for this compound is not extensively available in the public domain, this guide leverages data from closely related heteroaryl boronic acids and established mechanistic principles to provide a comprehensive comparison.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is influenced by several factors, primarily the electronic and steric properties of the organic substituent. The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step and is particularly sensitive to these properties.[1]

Heteroaryl boronic acids, such as those derived from benzofuran, introduce additional complexities due to the presence of heteroatoms and the electronic nature of the heterocyclic ring. These compounds can be prone to instability and protodeboronation, which can impact reaction yields and kinetics.[2][3] The use of more stable derivatives, such as trifluoroborate salts, can mitigate these issues.[2]

Quantitative Data on Heteroaryl Boronic Acid Reactivity

While specific kinetic rate constants for this compound are not readily found, the following tables provide yield data from studies on closely related benzofuran-2-boronic acid derivatives and furan-3-boronic acid. This data can be used to infer the relative reactivity of this compound.

Table 1: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate with Various Aryl Halides [2]

EntryAryl HalideProductYield (%)
14-Chlorobenzonitrile4-(Benzofuran-2-yl)benzonitrile92
21-Bromo-4-nitrobenzene2-(4-Nitrophenyl)benzofuran85
34-Bromoanisole2-(4-Methoxyphenyl)benzofuran88
42-Bromotoluene2-(o-Tolyl)benzofuran81
Reactions were carried out using 0.25 mmol of aryl halide, 0.26 mmol of potassium benzofuran-2-yltrifluoroborate, 3 mol % of Pd(OAc)₂, and 6 mol % of RuPhos in n-butanol at 100 °C.[2]

Table 2: Suzuki-Miyaura Coupling of 3-Furanboronic Acid with Heteroaryl Chlorides [4]

EntryHeteroaryl ChlorideProductYield (%)
15-Chlorobenzoxazole5-(Furan-3-yl)benzoxazole91
23-Chlorothiophene3-(Furan-3-yl)thiophene90
32-Amino-5-chloropyridine5-(Furan-3-yl)pyridin-2-amine77
42-Chloropyrazine2-(Furan-3-yl)pyrazine96
Reactions were carried out with Pd(OAc)₂/SPhos as the catalyst system.[4]

Table 3: Qualitative Comparison of Expected Kinetic Behavior of Various Boronic Acids

Based on general principles of Suzuki-Miyaura reaction kinetics, the following qualitative comparison can be made. Electron-donating groups generally accelerate the transmetalation step, while electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing it down. Steric hindrance, particularly at the ortho position, can also significantly reduce the reaction rate.[5]

Boronic Acid TypeRepresentative Boronic AcidExpected Relative Initial RateKey Kinetic Considerations
Aryl (Electron-Neutral)Phenylboronic AcidBaselineGenerally faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic AcidHigherElectron-donating groups can accelerate the transmetalation step.
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic AcidLowerElectron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.
Heteroaryl (π-excessive)Furan-3-boronic AcidVariableCan be highly reactive but also prone to protodeboronation.[2]
Heteroaryl (Benzofused) This compound Comparable to other heteroaryl boronic acids Reactivity will be influenced by the electronic properties of the benzofuran ring system and potential for catalyst inhibition by the heteroatom.
Aryl (Sterically Hindered)2-Methylphenylboronic AcidLowerOrtho-substituents can sterically hinder the approach to the palladium center, slowing down the reaction.

Experimental Protocols

For accurate kinetic analysis of Suzuki-Miyaura reactions, a well-defined experimental protocol is essential. The following methodologies are adapted from literature procedures for the kinetic analysis of Suzuki couplings and reactions involving heteroaryl boronic acids.[5][6][7]

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Internal standard (e.g., dodecane for GC or biphenyl for HPLC, 0.5 mmol)

  • Reaction vials, syringes, and other standard laboratory glassware

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), a reaction vial is charged with the aryl halide, this compound, base, and the internal standard.

  • Solvent Addition: The degassed anhydrous solvent is added to the vial.

  • Initiation: The palladium catalyst is added to the stirred reaction mixture, and the vial is sealed and placed in a preheated oil bath or heating block at the desired temperature. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), an aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn using a syringe.

  • Quenching: The aliquot is immediately quenched by adding it to a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water to stop the reaction.

  • Analysis: The quenched samples are filtered through a short plug of silica gel and analyzed by GC or HPLC to determine the concentration of the product and remaining aryl halide relative to the internal standard.

  • Data Analysis: The concentration of the product is plotted against time. The initial reaction rate can be determined from the slope of this curve at the initial time points.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Arylbenzo[b]furans

The following is a general synthetic protocol adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives, which can be modified for couplings involving this compound.[6]

Materials:

  • 2-(4-Bromophenyl)benzofuran (0.05 mmol)

  • Arylboronic acid (0.08 mmol)

  • Palladium(II) complex catalyst (3 mol%)

  • K₂CO₃ (0.1 mmol)

  • EtOH/H₂O (1:1, 6 mL)

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran, the arylboronic acid, the palladium catalyst, and K₂CO₃.

  • Add the EtOH/H₂O solvent mixture.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by thin-layer or column chromatography to obtain the desired product.

Mandatory Visualizations

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Combine Aryl Halide, Boronic Acid, Base, & Internal Standard B Add Degassed Solvent A->B C Add Catalyst & Start Heating (t=0) B->C D Take Aliquots at Timed Intervals C->D E Quench Aliquots D->E F Analyze by GC/HPLC E->F G Plot Concentration vs. Time & Determine Rate F->G

Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.[1]

References

A Spectroscopic Guide to Benzofuran-3-Boronic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative spectroscopic analysis of benzofuran-3-boronic acid and its representative isomers. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how substituent placement on the benzofuran ring system influences spectroscopic characteristics. The data herein is presented to illustrate the comparative methodology and highlight expected spectral variations.

Introduction to Benzofuran-3-Boronic Acids

Benzofuran-3-boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their utility as building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them valuable precursors for the synthesis of complex molecules with potential biological activity. The isomeric form of these compounds, dictated by the position of substituents on the benzofuran scaffold, can profoundly impact their chemical reactivity, biological efficacy, and spectroscopic properties. Understanding these spectroscopic differences is crucial for unambiguous structure elucidation and quality control in synthetic chemistry.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and three representative isomers: 5-methoxy, 6-chloro, and 7-methylthis compound. This data is compiled based on known substituent effects and published data for structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compoundδ H-2 (s)δ Aromatic Protons (m)δ Other Protons
This compound~8.3 ppm7.2 - 7.9 ppm8.5 ppm (br s, 2H, B(OH)₂)
5-Methoxythis compound~8.2 ppm6.9 - 7.6 ppm3.8 ppm (s, 3H, OCH₃), 8.4 ppm (br s, 2H, B(OH)₂)
6-Chlorothis compound~8.4 ppm7.3 - 8.0 ppm8.6 ppm (br s, 2H, B(OH)₂)
7-Methylthis compound~8.2 ppm7.1 - 7.7 ppm2.5 ppm (s, 3H, CH₃), 8.4 ppm (br s, 2H, B(OH)₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compoundδ C-Bδ C-2δ C-3δ Aromatic Carbonsδ Other Carbons
This compoundNot observed~150 ppm~110 ppm112 - 155 ppm-
5-Methoxythis compoundNot observed~149 ppm~111 ppm103 - 156 ppm~56 ppm (OCH₃)
6-Chlorothis compoundNot observed~151 ppm~109 ppm112 - 154 ppm (C-Cl ~128 ppm)-
7-Methylthis compoundNot observed~149 ppm~110 ppm119 - 155 ppm~15 ppm (CH₃)
Note: The carbon atom attached to the boron (C-3) is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.

Table 3: IR Spectroscopic Data (ATR, cm⁻¹)

Compoundν (O-H)ν (C-H) aromaticν (C=C) aromaticν (B-O)Other Key Bands
This compound3400-3200 (br)~31001600-1450~1350~1250 (C-O-C)
5-Methoxythis compound3400-3200 (br)~31001600-1450~1350~1240 (asym C-O-C), ~1030 (sym C-O-C)
6-Chlorothis compound3400-3200 (br)~31001600-1450~1350~1250 (C-O-C), ~820 (C-Cl)
7-Methylthis compound3400-3200 (br)~3100, ~2920 (CH₃)1600-1450~1350~1250 (C-O-C)

Table 4: Mass Spectrometry Data (ESI-MS)

CompoundMolecular Formula[M-H]⁻ (m/z)Key Fragmentation Patterns
This compoundC₈H₇BO₃161.04Loss of H₂O, loss of B(OH)₂
5-Methoxythis compoundC₉H₉BO₄191.05Loss of H₂O, loss of CH₃, loss of B(OH)₂
6-Chlorothis compoundC₈H₆BClO₃195.00 (³⁵Cl), 197.00 (³⁷Cl)Isotopic pattern for Cl, loss of H₂O, loss of Cl, loss of B(OH)₂
7-Methylthis compoundC₉H₉BO₃175.06Loss of H₂O, loss of B(OH)₂

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the boronic acid isomer is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR: Standard carbon NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. The spectrum of the empty ATR crystal is used as the background.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted.

  • Data Acquisition: The analysis is typically performed in negative ion mode to observe the [M-H]⁻ ion. The mass-to-charge ratio (m/z) is scanned over an appropriate range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison S1 This compound NMR NMR (1H, 13C) S1->NMR IR FTIR-ATR S1->IR MS ESI-MS S1->MS S2 5-Methoxy Isomer S2->NMR S2->IR S2->MS S3 6-Chloro Isomer S3->NMR S3->IR S3->MS S4 7-Methyl Isomer S4->NMR S4->IR S4->MS Table_NMR NMR Data Table NMR->Table_NMR Table_IR IR Data Table IR->Table_IR Table_MS MS Data Table MS->Table_MS Conclusion Structural Elucidation & Comparative Analysis Table_NMR->Conclusion Table_IR->Conclusion Table_MS->Conclusion

General workflow for spectroscopic comparison.

Conclusion

The spectroscopic analysis of this compound isomers reveals distinct patterns that are invaluable for their identification and characterization. Substituents on the benzofuran ring introduce predictable shifts in NMR spectra, new vibrational modes in IR spectra, and characteristic fragmentation patterns in mass spectra. This guide provides a framework for the comparative analysis of these important synthetic building blocks, aiding researchers in their drug discovery and development efforts.

A Comparative Guide to the Biological Activities of Benzofuran Derivatives: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] This guide provides a comparative overview of the significant anticancer and antimicrobial properties of various benzofuran derivatives, supported by experimental data. While specific quantitative data for a comprehensive series of benzofuran-3-boronic acid derivatives is not extensively available in the public domain, this guide will draw upon the broader class of benzofuran derivatives to highlight structure-activity relationships and discuss the potential of the boronic acid moiety as a key pharmacophore.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of representative benzofuran derivatives against various cancer cell lines and microbial strains. This data provides a basis for comparing the potency of different substitution patterns on the benzofuran core.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC50, µM)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Halogenated BenzofuranK562 (Leukemia)5[3]
1 Halogenated BenzofuranHL60 (Leukemia)0.1[3]
28g 3-AmidobenzofuranMDA-MB-231 (Breast)3.01[4]
28g 3-AmidobenzofuranHCT-116 (Colon)5.20[4]
14c 3-OxadiazolylbenzofuranHCT116 (Colon)3.27[4]
16b 3-MethylbenzofuranA549 (Lung)1.48[4]
10h 2-Acyl-amino-benzofuranL1210 (Leukemia)0.016[5]
10h 2-Acyl-amino-benzofuranHeLa (Cervical)0.024[5]

Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC, µg/mL)

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound III 3-Benzofurancarboxylic Acid DerivativeStaphylococcus aureus50-200[6]
Compound VI 3-Benzofurancarboxylic Acid DerivativeStaphylococcus aureus50-200[6]
Compound VI 3-Benzofurancarboxylic Acid DerivativeCandida albicans100[6]
Hydrophobic analog 3-AcylbenzofuranStaphylococcus aureus0.39-3.12[7]
Compound 1 Aza-benzofuranSalmonella typhimurium12.5[8]
Compound 1 Aza-benzofuranStaphylococcus aureus12.5[8]
Compound 6 Oxa-benzofuranPenicillium italicum12.5[8]

The Potential of this compound Derivatives

While extensive comparative data for this compound derivatives is lacking, their potential as potent biological agents can be inferred. The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with the active site serine residues of various enzymes, leading to potent inhibition.[9] Given the diverse enzymatic targets of other benzofuran derivatives, it is plausible that benzofuran-3-boronic acids could exhibit significant inhibitory activity against key enzymes implicated in cancer and microbial pathogenesis. Further research into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to explore this promising area of medicinal chemistry.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key in vitro assays.

Anticancer Activity: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Experimental Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of benzofuran derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G MIC_Workflow A Prepare serial dilutions of benzofuran derivatives in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT AKT PI3K->AKT Migration Cell Migration PI3K->Migration MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NFkB_Pathway cluster_0 Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Response Inflammation Proliferation Survival Gene->Response Bacterial_Cell_Wall_Synthesis Precursors Cytoplasmic Precursors LipidI Lipid I Precursors->LipidI LipidII Lipid II LipidI->LipidII Translocation Translocation across membrane LipidII->Translocation Polymerization Glycan Chain Polymerization Translocation->Polymerization Crosslinking Peptide Cross-linking Polymerization->Crosslinking CellWall Mature Peptidoglycan Crosslinking->CellWall

References

Safety Operating Guide

Safe Disposal of Benzofuran-3-Boronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzofuran-3-boronic Acid, ensuring compliance and minimizing risk.

I. Immediate Safety Precautions

Before initiating any disposal procedures, ensure all relevant safety protocols are in place. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1] General best practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4]

  • Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3][5]

  • Spill Kit: Ensure a spill kit appropriate for solid chemical reagents is readily accessible.

II. Disposal Protocol for this compound

This compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][6]

Step 1: Waste Collection

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting solid this compound waste. The original product container, if empty and in good condition, can be used.[6][7] For liquid waste containing this compound, use a designated container for liquid hazardous waste.[6]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[7] Ensure the label is legible and securely attached.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[1][7] Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

Step 2: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Step 3: Decontamination of Labware

  • Rinsing: Triple-rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol), followed by water.

  • Rinsate Collection: Collect the initial rinsate as hazardous waste in a designated liquid waste container. Subsequent rinses with water may be permissible for drain disposal, but this should be confirmed with your EHS department.

  • Solid Waste: Any disposable materials, such as contaminated weighing paper or gloves, should be placed in the solid hazardous waste container.

III. Quantitative Data Summary
ParameterGuidelineCitation
Container Fill Level Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[6]
pH of Aqueous Waste If neutralization is permitted by your EHS for similar compounds, the final pH should typically be between 6 and 9 before any further steps.[8]
Segregation Principle Always segregate boronic acid waste from strong oxidizing agents, strong bases, and acids.[9][10]
Labeling Requirement All hazardous waste containers must be clearly labeled with their contents from the moment accumulation begins.[7]

Experimental Workflow & Decision Making

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Identify Benzofuran-3-boronic Acid for Disposal B Consult Institutional EHS and Local Regulations A->B C Gather Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Chemical Fume Hood C->D E Transfer Waste to a Labeled, Compatible Hazardous Waste Container D->E F Securely Seal the Container E->F G Store in a Designated Secondary Containment Area F->G H Complete Hazardous Waste Pickup Request Form G->H I Arrange for Pickup by Certified Waste Disposal H->I A Is the material This compound or contaminated with it? B Treat as Hazardous Waste A->B Yes C Follow standard laboratory non-hazardous waste procedures A->C No D Is the container empty and decontaminated? B->D E Dispose of container as non-hazardous waste (if permitted) D->E Yes F Collect rinsate as hazardous liquid waste D->F No

References

Personal protective equipment for handling Benzofuran-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Benzofuran-3-boronic Acid. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical in a laboratory setting. This information is a supplement to, and not a substitute for, the official Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Safety and Handling Plan

This compound should be handled with care, as it is classified as a skin, eye, and respiratory irritant.[1][2][3] Proper engineering controls and personal protective equipment are mandatory to minimize exposure.

Engineering Controls:

  • All work with this compound, especially when handling the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[4][5]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including inhalation.[4]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[4]

  • Remove any contaminated clothing immediately and launder it before reuse.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory.[1][4] A full-face shield is recommended if there is a risk of splashing.[4]To protect eyes from dust particles and accidental splashes.[5]
Hand Protection Chemically resistant gloves, such as nitrile, must be worn.[4][5] Inspect gloves for integrity before each use.To prevent skin contact and potential irritation.[4]
Body Protection A flame-resistant laboratory coat must be worn and fully buttoned.[5] Long pants and closed-toe shoes are required.To protect the skin from accidental spills and contact.[5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]To prevent irritation of the respiratory tract.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.[5] Confirm that all necessary PPE is available and in good condition.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[5]

    • When transferring the solid, use a spatula or other appropriate tools to minimize dust generation.[5]

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Properly dispose of all contaminated materials and waste as described in the disposal plan below.

    • Wash hands thoroughly with soap and water.[5]

Emergency Procedures

Spill:

  • Evacuate: Immediately clear all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Avoid actions that could raise dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[4]

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6][7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6][7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6][7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, leftover material, and empty containers, must be treated as hazardous waste.[4]

  • Waste Collection: Collect all contaminated materials in a designated, clearly labeled, and sealed container for hazardous waste.[4]

  • Disposal Method: Do not pour waste down the drain.[4] All chemical waste must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[8]

Handling_and_Safety_Workflow This compound: Handling and Safety Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Check Fume Hood Check Fume Hood Inspect PPE Inspect PPE Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Handle Chemical Handle Chemical Don PPE->Handle Chemical Post-Handling Cleanup Post-Handling Cleanup Handle Chemical->Post-Handling Cleanup Spill Spill Handle Chemical->Spill If spill occurs Exposure Exposure Handle Chemical->Exposure If exposure occurs Collect Waste Collect Waste Post-Handling Cleanup->Collect Waste Evacuate & Ventilate Evacuate & Ventilate Spill->Evacuate & Ventilate Skin/Eye Contact Skin/Eye Contact Exposure->Skin/Eye Contact Contain & Clean Contain & Clean Evacuate & Ventilate->Contain & Clean Inhalation/Ingestion Inhalation/Ingestion Skin/Eye Contact->Inhalation/Ingestion Flush with Water (15 min) Flush with Water (15 min) Skin/Eye Contact->Flush with Water (15 min) Move to Fresh Air/Rinse Mouth Move to Fresh Air/Rinse Mouth Inhalation/Ingestion->Move to Fresh Air/Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Move to Fresh Air/Rinse Mouth->Seek Medical Attention Label Container Label Container Collect Waste->Label Container Dispose via Approved Facility Dispose via Approved Facility Label Container->Dispose via Approved Facility

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.